Product packaging for 1-[2-(Pyridin-4-yl)ethyl]piperazine(Cat. No.:CAS No. 53345-16-7)

1-[2-(Pyridin-4-yl)ethyl]piperazine

Cat. No.: B1268323
CAS No.: 53345-16-7
M. Wt: 191.27 g/mol
InChI Key: PXJMEKXBONLMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[2-(Pyridin-4-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B1268323 1-[2-(Pyridin-4-yl)ethyl]piperazine CAS No. 53345-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMEKXBONLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296437
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53345-16-7
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53345-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Pyridinyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53345-16-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(Pyridin-4-yl)ethyl]piperazine is a heterocyclic organic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. As a member of the pyridylpiperazine class, it holds significant interest in medicinal chemistry and drug development. Piperazine and its derivatives are established pharmacophores found in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, potential biological activities with a focus on recent discoveries, and essential safety information for this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. While specific experimental data for properties like melting point, boiling point, and solubility are not widely reported in public literature, the fundamental physicochemical data are summarized below. The MDL number serves as a unique identifier for this specific compound in chemical databases.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N/AN/A
CAS Number Not AvailableN/A
MDL Number MFCD03094584
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Physical Form Solid
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
pKa Not Reported (Piperazine pKa₁=9.73, pKa₂=5.35 at 25°C)N/A
logP Not ReportedN/A
SMILES C1CN(CCN1)CCc2ccncc2
InChI 1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2

Synthesis and Characterization

The synthesis of N-substituted piperazines is a well-established process in organic chemistry. For this compound, a common approach involves the nucleophilic substitution (N-alkylation) of piperazine with a suitable 4-pyridylethyl electrophile. The following is a representative, generalized protocol based on common synthetic strategies for related compounds.

Experimental Protocol: Representative N-Alkylation

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • Piperazine (excess, e.g., 3-5 equivalents)

  • 4-(2-Chloroethyl)pyridine hydrochloride or 4-(2-bromoethyl)pyridine hydrobromide (1 equivalent)

  • Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or triethylamine, 2-3 equivalents)

  • Solvent (e.g., Acetonitrile, DMF, or Ethanol)

  • Reagents for workup and purification (e.g., Dichloromethane, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with piperazine, the anhydrous base, and the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred to ensure homogeneity.

  • Addition of Electrophile: The 4-(2-haloethyl)pyridine salt is added to the stirred mixture. To facilitate the reaction, it may be necessary to first neutralize the salt with a portion of the base.

  • Reaction Conditions: The reaction mixture is heated to reflux (temperature depends on the solvent) and monitored by Thin Layer Chromatography (TLC) until the starting electrophile is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation). The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or saturated NaHCO₃ solution.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of Dichloromethane/Methanol or Dichloromethane/Methanol/Ammonia) to isolate the pure monosubstituted product, this compound.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine Piperazine, Base, and Solvent addition Add 4-(2-Haloethyl)pyridine reagents->addition reaction Heat to Reflux (Monitor by TLC) addition->reaction cool Cool to RT reaction->cool evap Solvent Evaporation cool->evap extract Liquid-Liquid Extraction evap->extract dry Dry & Concentrate extract->dry chrom Silica Gel Chromatography dry->chrom char Characterization (NMR, MS, FTIR) chrom->char final Pure Compound char->final

Caption: General workflow for synthesis and purification.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of pyridylpiperazine derivatives has shown significant promise in addressing antimicrobial resistance.[2][3][4] Recent studies have identified these compounds as potent allosteric inhibitors of bacterial efflux pumps, particularly the Resistance-Nodulation-Division (RND) type pumps like AcrAB-TolC in Gram-negative bacteria such as E. coli and K. pneumoniae.[2][3][5]

Mechanism of Action: Inhibition of RND Efflux Pumps

RND efflux pumps are tripartite protein complexes that span the inner and outer membranes of Gram-negative bacteria, actively extruding a wide range of antibiotics and thus conferring multidrug resistance. The AcrAB-TolC system is a primary example.[2]

Pyridylpiperazine-based inhibitors do not compete with antibiotics for binding. Instead, they bind to a distinct allosteric site located in the transmembrane domain of the AcrB component.[3][5][6] This binding event disrupts the proton relay system, which is essential for energizing the pump.[5] Specifically, the inhibitor interferes with key catalytic residues (like D407/D408 in E. coli AcrB), which prevents the conformational changes (functional rotation) of the AcrB trimer required to transport substrates out of the cell.[5] By locking the pump in an inactive state, the inhibitor effectively restores the susceptibility of the bacteria to conventional antibiotics.[3] This mechanism makes pyridylpiperazines promising candidates for development as "antibiotic boosters."

G Mechanism of RND Efflux Pump Inhibition cluster_pump AcrAB-TolC Efflux Pump cluster_cell Gram-Negative Bacterium AcrB AcrB (Inner Membrane Transporter) TolC TolC (Outer Membrane Channel) AcrB->TolC Efflux InactivePump Inactive Pump (Rotation Blocked) AcrB->InactivePump AcrA AcrA (Periplasmic Adaptor) Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux Periplasm Periplasm Cytoplasm Cytoplasm Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding Accumulation Antibiotic Accumulation & Cell Death Antibiotic_in->Accumulation Inhibitor Pyridylpiperazine Inhibitor Inhibitor->AcrB Allosteric Binding (Transmembrane Domain) Proton H+ Proton->AcrB Energizes Pump Proton->InactivePump Proton Relay Disrupted InactivePump->Accumulation Efflux Prevented

Caption: Allosteric inhibition of the AcrB efflux pump.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available. However, based on the parent compound, piperazine, appropriate precautions should be taken. Piperazine is known to be a corrosive substance that can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer, meaning it may cause allergic reactions upon exposure.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Researchers must consult the specific SDS provided by the supplier before handling this chemical.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[2-(Pyridin-4-yl)ethyl]piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines key characterization methodologies, and discusses the potential pharmacological relevance of this compound class.

Introduction

This compound belongs to the broader class of pyridinylpiperazine derivatives, which are known to exhibit a range of biological activities, often through interaction with central nervous system (CNS) targets such as dopamine and serotonin receptors. The structural motif of a piperazine ring linked to a pyridine moiety via an ethyl bridge is a key pharmacophore in the design of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related molecules.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-alkylation of piperazine with a suitable 2-(pyridin-4-yl)ethyl electrophile. Two primary strategies are presented below.

Synthetic Strategy 1: N-Alkylation of Piperazine with 4-(2-Chloroethyl)pyridine

This method involves the direct alkylation of an excess of piperazine with 4-(2-chloroethyl)pyridine. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 Piperazine p1 This compound r1->p1 + r2 4-(2-Chloroethyl)pyridine r2->p1

Figure 1: N-Alkylation of Piperazine.

Experimental Protocol:

  • Reaction Setup: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-(2-chloroethyl)pyridine hydrochloride (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and its salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the pure this compound.

Synthetic Strategy 2: Michael Addition of Piperazine to 4-Vinylpyridine

An alternative approach is the Michael addition of piperazine to 4-vinylpyridine. This reaction is typically catalyzed by a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 Piperazine p1 This compound r1->p1 + r2 4-Vinylpyridine r2->p1

Figure 2: Michael Addition Reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable solvent like ethanol or methanol.

  • Addition of Reactant: Add 4-vinylpyridine (1 equivalent) to the solution.

  • Catalyst: Add a catalytic amount of a base, such as sodium methoxide or potassium tert-butoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The residue can then be purified by column chromatography as described in the previous method.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol [1]
Appearance Solid[1]
¹H NMR (CDCl₃, 400 MHz) Data not available in the searched literature.
¹³C NMR (CDCl₃, 100 MHz) Data not available in the searched literature.
FT-IR (KBr, cm⁻¹) Data not available in the searched literature.
Mass Spec (EI, m/z) Data not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm), the ethyl bridge protons (two triplets in the aliphatic region), and the piperazine ring protons (two broad singlets or multiplets).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the distinct carbon atoms of the pyridine ring, the ethyl linker, and the piperazine ring. The chemical shifts would be indicative of their electronic environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and N-H stretching (if the secondary amine of the piperazine is not fully substituted) and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (191.27). Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

Pyridinylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors. While specific pharmacological data for this compound is not available, a general understanding of the signaling pathways modulated by this class of compounds can be inferred.

Many atypical antipsychotic drugs containing the piperazine moiety act as antagonists or partial agonists at dopamine D₂ receptors and serotonin 5-HT₂A receptors. The interaction with these receptors modulates downstream signaling cascades involving adenylyl cyclase and phospholipase C.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Response Cellular Response cAMP->Response IP3_DAG->Response Compound This compound Compound->D2R Antagonism/Partial Agonism Compound->HT2AR Antagonism

Figure 3: Representative GPCR Signaling.

Caption: A representative diagram of potential signaling pathways modulated by pyridinylpiperazine compounds through interaction with dopamine D₂ and serotonin 5-HT₂A receptors.

Conclusion

This technical guide has outlined the synthesis, characterization, and potential pharmacological context of this compound. While a specific, detailed experimental protocol and complete characterization data are not yet published in readily accessible literature, the provided methodologies offer a solid foundation for its preparation and analysis. The structural similarity of this compound to known CNS-active agents suggests its potential as a valuable scaffold for the development of new therapeutics. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

1-[2-(Pyridin-4-yl)ethyl]piperazine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-[2-(Pyridin-4-yl)ethyl]piperazine. Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. This document details the chemical identity, structural information, and relevant experimental protocols for the synthesis and biological evaluation of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

Chemical Identity and Structure

The compound of focus is this compound.

IUPAC Name: this compound

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacological Data

Quantitative data for this compound is summarized below. It is important to note that while the compound is commercially available as a solid, specific experimental data such as melting point and boiling point are not consistently reported in publicly available sources.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Physical Form Solid
SMILES C1CN(CCN1)CCc2ccncc2
InChI Key PXJMEKXBONLMNG-UHFFFAOYSA-N

While specific biological activity data for this compound is limited in the reviewed literature, derivatives of this compound have shown potential as inhibitors of Leishmania CYP51 and CYP5122A1, with some analogs exhibiting EC₅₀ values in the low micromolar range against intracellular L. donovani. Piperazine derivatives, in general, are known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to produce this compound involves a two-step process starting from 4-vinylpyridine and a protected piperazine derivative.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Deprotection start Start Materials: - 4-Vinylpyridine - Cbz-protected piperazine step1 React in Acetic Acid/Ethanol start->step1 intermediate Intermediate Product: Cbz-1-(2-(pyridin-4-yl)ethyl)piperazine step1->intermediate step2 Palladium-catalyzed removal of Cbz group intermediate->step2 product Final Product: This compound step2->product

Caption: A two-step synthesis of this compound.

Detailed Methodology:

  • Step 1: Michael Addition: 4-Vinylpyridine is reacted with carbobenzyloxy (Cbz)-protected piperazine. The reaction is typically carried out in a solvent mixture of acetic acid and ethanol. This reaction proceeds via a Michael addition, where the secondary amine of the piperazine adds to the activated double bond of the 4-vinylpyridine.

  • Step 2: Deprotection: The resulting Cbz-protected intermediate, Cbz-1-(2-(pyridin-4-yl)ethyl)piperazine, is then subjected to a deprotection step. The Cbz protecting group is commonly removed by palladium-catalyzed hydrogenation. This step yields the final product, this compound.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic or antiproliferative effects of chemical compounds.

Workflow for a Typical MTT Assay

G MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Formazan Formation cluster_2 Solubilization and Absorbance Measurement cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of This compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 24-72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize measure Measure absorbance at ~570 nm solubilize->measure

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

This compound is a compound of interest within the broader class of biologically active piperazine derivatives. This guide provides foundational information on its chemical properties, a reliable synthesis protocol, and a standard method for evaluating its potential antiproliferative activity. While specific experimental data for this parent compound is not extensively available, the provided protocols offer a solid starting point for researchers to synthesize and evaluate its biological properties in-house. Further investigation into the pharmacological profile of this compound is warranted to explore its full therapeutic potential.

References

1-[2-(Pyridin-4-yl)ethyl]piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Pyridin-4-yl)ethyl]piperazine is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via an ethyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both piperazine and pyridine moieties in a wide range of biologically active molecules. Piperazine derivatives are known to exhibit diverse pharmacological properties, including but not limited to, antipsychotic, antihistaminic, and anticancer activities. The pyridine ring, also a common pharmacophore, can influence the compound's solubility, binding affinity to biological targets, and metabolic stability. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a detailed potential synthesis protocol, and insights into its potential biological significance based on related compounds.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that a specific, publicly registered CAS (Chemical Abstracts Service) number for this compound could not be definitively identified at the time of this report. The MDL number provided is from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃Sigma-Aldrich
Molecular Weight 191.27 g/mol Sigma-Aldrich
MDL Number MFCD03094584Sigma-Aldrich

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound via N-alkylation of piperazine with a suitable electrophile, such as 4-(2-chloroethyl)pyridine. This method is based on general principles of piperazine mono-alkylation to control the formation of the desired product over the dialkylated byproduct.

Reaction Scheme:

Synthesis_Scheme Piperazine Piperazine Reaction + Piperazine->Reaction Precursor 4-(2-Chloroethyl)pyridine Precursor->Reaction Product This compound Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Base->Reaction Reaction->Product

Caption: Proposed synthesis of this compound.

Materials:

  • Piperazine (anhydrous)

  • 4-(2-Chloroethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

Procedure:

  • Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Addition of Electrophile: To this stirring suspension, add 4-(2-chloroethyl)pyridine hydrochloride (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:Et₃N (e.g., 90:9:1).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of ethyl acetate and methanol containing a small percentage of triethylamine (e.g., 0.5-1%), can be employed to isolate the desired mono-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Screening Workflow

While direct biological studies on this compound are not widely reported, a closely related derivative, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, has been identified as an inhibitor of cytochrome P450 enzymes CYP51 and CYP5122A1 in Leishmania donovani, the causative agent of leishmaniasis.[1] This suggests that this compound could serve as a valuable scaffold for the development of novel anti-leishmanial agents.

Based on this, a logical experimental workflow for screening this compound and its derivatives for anti-leishmanial activity is proposed below.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit-to-Lead Optimization A Compound Synthesis (this compound) B Primary Screening: L. donovani Promastigote Viability Assay A->B Test Compound C Secondary Screening: Macrophage Cytotoxicity Assay B->C Active Compounds D Enzyme Inhibition Assays (Recombinant CYP51 & CYP5122A1) C->D Non-toxic Hits E Structure-Activity Relationship (SAR) Studies D->E Confirmed Inhibitors F In Vivo Efficacy Studies (Animal Model of Leishmaniasis) E->F Optimized Leads

References

An In-depth Technical Guide to the Solubility of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-[2-(Pyridin-4-yl)ethyl]piperazine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document offers a qualitative assessment based on the physicochemical properties of its constituent moieties: piperazine and pyridine. Furthermore, a detailed, standardized experimental protocol for determining the aqueous and organic solvent solubility of this compound is presented. This guide is intended to support researchers and drug development professionals in formulation, screening, and other laboratory applications involving this compound.

Introduction

This compound is a chemical compound featuring a piperazine ring linked to a pyridine ring via an ethyl bridge. Substituted piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Understanding the solubility of such compounds is a critical first step in the drug development process, influencing bioavailability, formulation, and routes of administration. This guide addresses the solubility of this compound, providing both a theoretical assessment and practical experimental guidance.

Qualitative Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible literature. However, a qualitative prediction of its solubility can be inferred from the properties of its core components: piperazine and pyridine.

  • Piperazine: The parent piperazine molecule is a cyclic diamine that is highly soluble in water and also shows solubility in alcohols such as ethanol and methanol.[2] Its hygroscopic nature and ability to form hydrogen bonds contribute to its aqueous solubility.[1][2]

  • Pyridine: Pyridine is a basic heterocyclic organic compound that is miscible with water and soluble in a wide array of organic solvents, including ethanol, ether, and chloroform.[3][4] The nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents.[3]

Inference for this compound: Given that both the piperazine and pyridine moieties exhibit favorable solubility in polar solvents, it is anticipated that this compound will demonstrate good solubility in aqueous solutions and polar organic solvents like ethanol and methanol. The presence of two basic nitrogen atoms in the piperazine ring and one in the pyridine ring suggests that the solubility of this compound will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of protonated, more polar species.

Quantitative Solubility Data

A comprehensive search of available chemical databases and scientific literature did not yield specific quantitative solubility data for this compound. To facilitate research and development, it is recommended that experimental determination of solubility be performed. The following table is provided as a template for presenting such experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
DMSO25Data not availableData not available
DMF25Data not availableData not available
Acetone25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the shake-flask method, which is a common technique for assessing equilibrium solubility.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to known volume of solvent B Cap vial A->B C Incubate at constant temperature (e.g., 25°C) B->C D Agitate for 24-48 hours C->D E Settle excess solid D->E F Filter supernatant E->F G Dilute filtered sample F->G H Quantify using HPLC or other method G->H I Calculate Solubility (g/L or mol/L) H->I

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the spectroscopic properties of 1-[2-(Pyridin-4-yl)ethyl]piperazine. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a 4-substituted pyridine ring, an ethyl linker, and a piperazine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH-2', H-6' (Pyridyl)
~7.2Doublet2HH-3', H-5' (Pyridyl)
~2.8-3.0Multiplet2H-CH₂- (Ethyl, adjacent to pyridyl)
~2.6-2.8Multiplet2H-CH₂- (Ethyl, adjacent to piperazinyl)
~2.4-2.6Multiplet8HH-2, H-3, H-5, H-6 (Piperazinyl)
~1.8Singlet (broad)1HN-H (Piperazinyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~150C-2', C-6' (Pyridyl)
~148C-4' (Pyridyl)
~124C-3', C-5' (Pyridyl)
~60-CH₂- (Ethyl, adjacent to piperazinyl)
~54C-2, C-6 (Piperazinyl)
~46C-3, C-5 (Piperazinyl)
~35-CH₂- (Ethyl, adjacent to pyridyl)

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (Piperazine)
3000-3100MediumC-H stretch (Aromatic, Pyridyl)
2800-3000Medium-StrongC-H stretch (Aliphatic, Ethyl & Piperazine)
~1600StrongC=C/C=N stretch (Pyridyl ring)
1400-1500MediumC-H bend (Aliphatic)
~1200MediumC-N stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative Intensity (%)Proposed Fragment
19140[M]⁺ (Molecular Ion)
134100[M - C₄H₉N]⁺ (Loss of piperazine fragment)
9360[C₅H₄NCH₂]⁺ (Pyridylmethyl cation)
5780[C₄H₉]⁺ (Piperazine fragment cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are applicable to small organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak or the internal standard.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the FID similarly to the ¹H spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone)[1].

    • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr)[1].

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate[1].

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC) for volatile compounds.

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[2][3][4].

  • Mass Analysis and Detection:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation Report Final Report / Publication StructureElucidation->Report

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final reporting.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for the research compound 1-[2-(Pyridin-4-yl)ethyl]piperazine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on its synthesis, potential pharmacological targets, and associated biological activities, offering a foundation for future investigation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl chain. The piperazine scaffold is a well-established pharmacophore present in a wide array of clinically significant drugs targeting the central nervous system (CNS) and other biological systems. Derivatives of this core structure have demonstrated diverse pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anti-infective properties. This guide focuses on elucidating the specific mechanistic pathways of the title compound.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound has been described in the literature. The synthesis involves a two-step process starting from 4-vinylpyridine and Cbz-protected piperazine.

Experimental Protocol: Synthesis of this compound

  • Step 1: Michael Addition: 4-vinylpyridine (5) is reacted with Cbz-protected piperazine (6) in a solution of acetic acid and ethanol. This reaction proceeds via a Michael addition, yielding the Cbz-protected intermediate.

  • Step 2: Deprotection: The Cbz (carboxybenzyl) protecting group is subsequently removed from the intermediate product. This is typically achieved through palladium-catalyzed hydrogenation. The final product, this compound (7), is obtained following purification.[1]

Synthesis Workflow Diagram

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Deprotection 4-vinylpyridine 4-vinylpyridine Reaction1 Acetic acid / Ethanol 4-vinylpyridine->Reaction1 Cbz-protected piperazine Cbz-protected piperazine Cbz-protected piperazine->Reaction1 Cbz-protected intermediate Cbz-protected intermediate Reaction1->Cbz-protected intermediate Reaction2 Palladium-catalyzed hydrogenation Cbz-protected intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthesis of this compound.

Potential Mechanism of Action and Pharmacological Targets

While direct and comprehensive studies on the mechanism of action of this compound are limited, analysis of its structural analogs and derivatives provides strong indications of its potential pharmacological targets. The primary areas of interest are its interactions with dopamine and serotonin receptors, as well as its potential as an anti-infective agent.

Interaction with Dopamine Receptors

Derivatives of this compound have shown significant affinity for dopamine D2 and D3 receptors. Specifically, a compound featuring a 4-(pyridine-4-yl)-phenyl moiety attached to the piperazine ring exhibited high affinity for the D3 receptor.

Compound DerivativeTargetBinding Affinity (Ki)
4-(pyridine-4-yl)-phenyl derivativeD2 Receptor270 nM
D3 Receptor 4.78 nM

This data strongly suggests that this compound itself may act as a ligand for dopamine receptors, with a potential for D3 receptor selectivity. The D3 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse.

Proposed Dopaminergic Signaling Pathway

G Compound This compound D2R Dopamine D2 Receptor Compound->D2R Potential Antagonist/Agonist D3R Dopamine D3 Receptor Compound->D3R Potential Antagonist/Agonist Gi Gi Protein D2R->Gi D3R->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibition Downstream Downstream Signaling cAMP->Downstream

Caption: Putative dopaminergic signaling pathway.

Interaction with Serotonin Receptors

Structurally related compounds, such as 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, have been identified as potent antagonists of serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. This suggests that this compound could also modulate serotonergic neurotransmission. The 5-HT1A receptor, in particular, is a well-established target for anxiolytic and antidepressant medications.

Proposed Serotonergic Signaling Pathway

G Compound This compound 5HT1A 5-HT1A Receptor Compound->5HT1A Potential Antagonist Gi Gi Protein 5HT1A->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibition Downstream Downstream Signaling cAMP->Downstream

Caption: Putative serotonergic signaling pathway.

Anti-Infective Properties

A derivative of the target compound, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, has been identified as an inhibitor of Leishmania donovani CYP51 and CYP5122A1.[1] This finding opens up a potential, albeit less explored, therapeutic avenue for this compound and its analogs as anti-parasitic agents.

Compound DerivativeTargetActivity
N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideL. donovani CYP51Inhibitor
L. donovani CYP5122A1Inhibitor
Intracellular L. donovaniEC50 in low µM range

Experimental Workflow for Anti-Leishmanial Activity Screening

G Compound This compound Derivative Enzyme_Assay Recombinant L. donovani CYP51/CYP5122A1 Inhibition Assay Compound->Enzyme_Assay Treatment Treatment with Compound Derivative Compound->Treatment IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Culture Infection of Macrophages with L. donovani Cell_Culture->Treatment EC50 Determine EC50 Treatment->EC50

Caption: Workflow for anti-leishmanial screening.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly for CNS disorders and potentially for infectious diseases. Its structural similarity to known dopamine and serotonin receptor ligands warrants a thorough investigation of its binding affinities and functional activities at these targets.

Future research should focus on:

  • Comprehensive Receptor Profiling: Conducting extensive in vitro binding and functional assays to determine the affinity and efficacy of this compound at a wide range of CNS receptors, including all subtypes of dopamine and serotonin receptors.

  • In Vivo Studies: Evaluating the in vivo pharmacological effects of the compound in relevant animal models to assess its potential therapeutic utility and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to optimize potency, selectivity, and pharmacokinetic profiles.

  • Investigation of Downstream Signaling: Elucidating the specific intracellular signaling cascades modulated by the compound upon binding to its primary targets.

References

Biological Activities of 1-[2-(Pyridin-4-yl)ethyl]piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[2-(pyridin-4-yl)ethyl]piperazine scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active compounds. Derivatives of this core structure have demonstrated significant interactions with multiple biological targets, indicating their potential for the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS). This technical guide provides an in-depth overview of the known biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Dopamine Receptor Binding Affinity

Derivatives of the this compound scaffold have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities of 1-[2-(Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol Analogues [1]

Compound IDN-Aryl Substitution on PiperazineD2 Ki (nM)D3 Ki (nM)
8d 2-substituted pyridine15.6 ± 2.11.2 ± 0.2

Note: The core structure for these derivatives is 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol, which incorporates the 1-(2-arylethyl)piperazine moiety.

Experimental Protocols

Dopamine D2 and D3 Receptor Binding Assay (Radioligand Displacement) [1]

A standard in vitro radioligand binding assay is utilized to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 receptors.

  • [³H]Spiperone as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound derivatives).

  • Haloperidol (for non-specific binding determination).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone (at a concentration near its Kd), and various concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

Dopamine_D2_Receptor_Signaling Dopamine Dopamine or Agonist Ligand D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Serotonin 5-HT1A Receptor Binding Affinity

Arylpiperazine derivatives, a class that includes analogs of this compound, are well-known for their interaction with serotonin receptors. The 5-HT1A receptor is a prominent target for anxiolytic and antidepressant medications.

Table 2: 5-HT1A Receptor Binding Affinities of N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamide Derivatives [2]

Compound IDArylpiperazine MoietyKi (nM)
4a 2-methoxyphenyl12.0
6b 2,3-dichlorophenyl4.8
Experimental Protocols

5-HT1A Receptor Binding Assay (Radioligand Displacement) [3]

Materials:

  • CHO-K1 cells expressing the human 5-HT1A receptor.

  • [³H]8-OH-DPAT as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Test compounds.

  • Metergoline (for non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Suspension: Prepare a suspension of membranes from CHO-K1 cells expressing the human 5-HT1A receptor in the assay buffer.

  • Incubation: Incubate the membrane suspension with [³H]8-OH-DPAT and varying concentrations of the test compound for 60 minutes at room temperature.

  • Filtration and Washing: Separate bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate IC50 and Ki values as described for the dopamine receptor binding assay.

Signaling Pathway

Serotonin_5HT1A_Receptor_Signaling Serotonin Serotonin or Agonist Ligand HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi Gi Protein HT1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation cAMP cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Decreased Activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization

Sigma-1 Receptor Binding Affinity

Sigma-1 receptors are intracellular chaperone proteins involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders.

Table 3: Sigma-1 Receptor Binding Affinities of Arylalkyl/Arylalkylsulfonyl Piperidine/Piperazine Derivatives [4]

Compound StructureKi (σ1) (nM)Ki (σ2) (nM)Selectivity (σ1/σ2)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.96 ± 0.0591.8 ± 8.196

Note: While this lead compound is a piperidine derivative, the study notes comparable affinities for piperazine analogues, highlighting the potential of the broader class of compounds.

Experimental Protocols

Sigma-1 Receptor Binding Assay [5]

Materials:

  • Rat liver membrane homogenates.

  • --INVALID-LINK---Pentazocine as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compounds.

  • Unlabeled (+)-pentazocine (for non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate rat liver membrane homogenates with --INVALID-LINK---pentazocine (at a concentration near its Kd) and various concentrations of the test compound in a 96-well plate at 37°C for 120 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Determine IC50 and Ki values.

Signaling Pathway

Sigma1_Receptor_Signaling Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca2+ Release IP3R->Ca_release Potentiation Ligand Ligand Ligand->Sigma1R Binding Cell_Signaling Downstream Cell Signaling Ca_release->Cell_Signaling Initiation

Urease Inhibition

Certain pyridylpiperazine derivatives have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori.

Table 4: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Derivatives [6]

Compound IDR Group on Acetamide/PropanamideIC50 (µM)
5b 2-chlorophenyl (acetamide)2.0 ± 0.73
7e 3-chlorophenyl (propanamide)2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0
Experimental Protocols

Urease Inhibition Assay (Indophenol Method) [6]

Materials:

  • Jack bean urease.

  • Urea solution.

  • Phosphate buffer (pH 7.0).

  • Phenol reagent (phenol and sodium nitroprusside).

  • Alkali reagent (sodium hydroxide and sodium hypochlorite).

  • Test compounds.

  • 96-well plate reader.

Procedure:

  • Pre-incubation: Pre-incubate the urease enzyme with various concentrations of the test compound in phosphate buffer.

  • Reaction Initiation: Add the urea solution to initiate the enzymatic reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents. The amount of ammonia produced is proportional to the intensity of the blue-green color of indophenol.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Mechanism of Inhibition

Urease_Inhibition Urease Urease (with Ni2+ ions) Ammonia Ammonia + CO2 Urease->Ammonia Hydrolysis Urea Urea Urea->Urease Binding Inhibitor Pyridylpiperazine Derivative Inhibitor->Urease Inhibition

Antimicrobial Activity

Piperazine derivatives have been widely studied for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 5: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives [7][8]

Compound ClassTest OrganismMIC (µg/mL)
Sparfloxacin and Gatifloxacin derivativesGram-positive bacteria1-5
Chalcone-piperazine derivativesCandida albicans2.22
N,N′-Bis(1,3,4-thiadiazole) piperazines (Compound 6c)E. coli8
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [9]

Materials:

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Test compounds.

  • Standard antimicrobial agents (positive controls).

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. Their ability to interact with a diverse range of biological targets, including dopamine and serotonin receptors, sigma receptors, and microbial enzymes, underscores their potential in treating CNS disorders and infectious diseases. Further structure-activity relationship studies and optimization of these derivatives could lead to the discovery of novel drug candidates with improved efficacy and selectivity. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.

References

In Silico Target Prediction for 1-[2-(Pyridin-4-yl)ethyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of the compound 1-[2-(Pyridin-4-yl)ethyl]piperazine. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic workflow employing a multi-pronged computational approach, including reverse docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Detailed hypothetical experimental protocols are provided for each method, alongside structured tables of simulated quantitative data to illustrate potential findings. Furthermore, this guide includes visualizations of the experimental workflow and a key signaling pathway potentially modulated by the compound, generated using the Graphviz DOT language, to facilitate a deeper understanding of the described processes and their biological implications.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. In silico target prediction methods offer a rapid and cost-effective means to hypothesize the protein partners of a small molecule, thereby guiding experimental validation and elucidating potential mechanisms of action, including therapeutic effects and off-target toxicities.[1][2] The compound this compound features a piperazine moiety, a common scaffold in many FDA-approved drugs, and a pyridine ring, suggesting a broad potential for biological activity.[3] This guide presents a hypothetical in silico investigation to predict its targets.

The piperazine ring is a versatile scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties.[3] Structurally similar compounds, such as N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, have been identified as inhibitors of parasitic enzymes like Leishmania donovani CYP51 and CYP5122A1, suggesting that cytochrome P450 enzymes could be a potential target class for this compound.[4] Furthermore, various piperazine derivatives have been investigated for their anti-proliferative activities, indicating a potential role in cancer-related pathways.[5]

This whitepaper will detail a systematic approach to narrowing down the vast landscape of potential protein targets for this compound through the synergistic use of structure-based and ligand-based computational techniques.

In Silico Target Prediction Workflow

A multi-faceted in silico approach provides a more robust prediction of potential targets by integrating different computational philosophies. Our proposed workflow combines reverse docking, a structure-based method, with pharmacophore modeling and QSAR analysis, which are ligand-based approaches.[6][7]

In_Silico_Workflow cluster_Input Input Compound cluster_Methods In Silico Prediction Methods cluster_Output Analysis and Output Input This compound Reverse_Docking Reverse Docking Input->Reverse_Docking Pharmacophore_Modeling Pharmacophore Modeling Input->Pharmacophore_Modeling QSAR QSAR Analysis Input->QSAR Hit_List Prioritized Hit List Reverse_Docking->Hit_List Pharmacophore_Modeling->Hit_List QSAR->Hit_List Pathway_Analysis Signaling Pathway Analysis Hit_List->Pathway_Analysis Experimental_Validation Experimental Validation Pathway_Analysis->Experimental_Validation

Figure 1: In Silico Target Prediction Workflow.

Experimental Protocols

This section provides detailed, albeit hypothetical, protocols for the in silico experiments.

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[8][9]

Objective: To identify proteins that are sterically and energetically favorable for binding to this compound.

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized using a molecular modeling software (e.g., Avogadro).

    • The structure is saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

  • Protein Target Database Preparation:

    • A database of human protein crystal structures is compiled from the Protein Data Bank (PDB). This database should ideally be filtered to include druggable binding sites.

    • Each protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This can be automated using scripts.

  • Docking Simulation with AutoDock Vina:

    • A blind docking approach is employed, where the search space encompasses the entire protein surface.

    • AutoDock Vina is run for each protein-ligand pair to calculate the binding affinity (in kcal/mol).[10][11]

    • The top-scoring poses for each interaction are saved.

  • Data Analysis:

    • The results are ranked based on the predicted binding affinities.

    • The top-ranked protein-ligand complexes are visually inspected to assess the plausibility of the binding poses and interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.[12][13]

Objective: To build a 3D pharmacophore model based on known active ligands for potential target classes and use it to screen for novel scaffolds.

Methodology:

  • Target Class Selection and Ligand Dataset Compilation:

    • Based on the reverse docking results and literature on similar compounds[4], a target class is selected (e.g., Cytochrome P450 family).

    • A dataset of known active ligands for this target class is compiled from databases like ChEMBL.

  • Pharmacophore Model Generation (Ligand-Based):

    • The 3D structures of the active ligands are aligned.

    • Common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) are identified to generate a pharmacophore hypothesis.[6]

  • Model Validation:

    • The pharmacophore model is validated by screening a database containing known active and inactive compounds (decoys). A good model should have a high enrichment factor for the actives.

  • Virtual Screening:

    • The validated pharmacophore model is used to screen a large compound library to identify molecules that match the pharmacophoric features.

    • This compound is evaluated for its fit to the generated pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models correlate the chemical structure of compounds with their biological activity.[14][15]

Objective: To develop a predictive QSAR model for a specific biological activity and use it to estimate the potential activity of this compound.

Methodology:

  • Dataset Preparation:

    • A dataset of compounds with known biological activity (e.g., IC50 values) against a specific target (identified from the above methods) is collected.

    • The dataset is divided into a training set for model building and a test set for validation.[7]

  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development:

    • A statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest) is used to build a model that correlates the descriptors with biological activity.[16][17]

  • Model Validation:

    • The model's predictive power is assessed using the test set. Statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) are calculated.

  • Activity Prediction:

    • The validated QSAR model is used to predict the biological activity of this compound.

Hypothetical Quantitative Data

The following tables summarize the simulated quantitative data that could be generated from the described in silico experiments.

Table 1: Top 10 Hypothetical Hits from Reverse Docking Screen

RankPDB IDProtein NameBinding Affinity (kcal/mol)
12C9Cytochrome P450 2C9-9.2
23A4Cytochrome P450 3A4-8.8
32D6Cytochrome P450 2D6-8.5
41A2Cytochrome P450 1A2-8.1
55HT2A5-HT2A Receptor-7.9
6DRD2Dopamine D2 Receptor-7.7
7H1RHistamine H1 Receptor-7.5
8ACHEAcetylcholinesterase-7.2
9MAOBMonoamine Oxidase B-7.0
10BACE1Beta-secretase 1-6.8

Table 2: Pharmacophore Model Fit and QSAR Prediction for Top Targets

TargetPharmacophore Fit Score (0-1)QSAR Predicted pIC50
Cytochrome P450 2C90.857.8
5-HT2A Receptor0.727.1
Dopamine D2 Receptor0.686.9

Potential Signaling Pathway Involvement

Based on the hypothetical top-ranking target, Cytochrome P450 2C9 (CYP2C9), we can infer potential involvement in drug metabolism pathways. CYP2C9 is a key enzyme in the metabolism of numerous xenobiotics, including a significant percentage of clinically used drugs. Inhibition of CYP2C9 can lead to drug-drug interactions and altered pharmacokinetics of co-administered drugs.

CYP2C9_Pathway Compound This compound CYP2C9 CYP2C9 Compound->CYP2C9 Inhibition Drug_Metabolism Drug Metabolism CYP2C9->Drug_Metabolism Drug_Clearance Decreased Drug Clearance Drug_Metabolism->Drug_Clearance Drug_Toxicity Increased Drug Toxicity / Efficacy Drug_Clearance->Drug_Toxicity Other_Drugs Co-administered Drugs (CYP2C9 Substrates) Other_Drugs->CYP2C9 Metabolism

Figure 2: Potential Impact on CYP2C9-mediated Drug Metabolism.

Conclusion

This technical guide has outlined a robust, multi-pronged in silico strategy for the prediction of protein targets for this compound. By integrating reverse docking, pharmacophore modeling, and QSAR analysis, a prioritized list of potential targets can be generated, as illustrated by our hypothetical data. The simulated results point towards Cytochrome P450 enzymes as a plausible target class, which aligns with literature on structurally related compounds.[4] The presented workflow and methodologies provide a solid foundation for computational chemists and drug discovery scientists to initiate target identification studies for novel chemical entities, ultimately accelerating the path towards experimental validation and the development of new therapeutics.

References

1-[2-(Pyridin-4-yl)ethyl]piperazine: A Technical Guide to its Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. This technical guide focuses on the specific, yet under-researched compound, 1-[2-(Pyridin-4-yl)ethyl]piperazine, and explores its potential role in the treatment of neurological disorders. While direct research on this compound is limited, this document consolidates information on its synthesis, the biological activities of closely related analogs, and a comprehensive overview of the experimental protocols necessary for its evaluation as a potential therapeutic agent. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and similar compounds.

Introduction

Piperazine and its derivatives have a long-standing history in pharmacology, with applications ranging from antihelmintics to antipsychotics, antidepressants, and anxiolytics.[1][2] The structural motif of a pyridinyl group connected to a piperazine ring, in particular, is found in several compounds with significant central nervous system (CNS) activity.[3][4] These compounds are known to interact with key neurotransmitter systems, including serotonergic and dopaminergic pathways, which are critically implicated in the pathophysiology of a wide array of neurological and psychiatric conditions.[3][4]

This compound represents a core structure within this class of neurologically active compounds. Its chemical architecture suggests the potential for interaction with various CNS targets. This guide will delve into the known data of its close analogs and provide a roadmap for the comprehensive investigation of its pharmacological profile.

Chemical Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the reaction of a suitable pyridine derivative with a piperazine precursor. Based on synthetic strategies for analogous compounds, a plausible synthesis is outlined below.[5]

General Synthesis Scheme

A likely synthetic route involves the reaction of 4-(2-chloroethyl)pyridine hydrochloride with piperazine.

G Pyridine 4-(2-Chloroethyl)pyridine Hydrochloride Reaction Nucleophilic Substitution Pyridine->Reaction Piperazine Piperazine Piperazine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Brain Tissue or Transfected Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Isolated Membranes Centrifugation->MembranePellet MembranePellet2 Membranes Incubation Incubation MembranePellet2->Incubation Radioligand Radioligand (e.g., [3H]-WAY-100635 for 5-HT1A) Radioligand->Incubation TestCompound This compound (Varying Concentrations) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis G Compound This compound Receptor 5-HT1A Receptor Compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

References

The Untapped Potential of 1-[2-(Pyridin-4-yl)ethyl]piperazine in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the prospective anti-cancer applications of the pyridine-piperazine scaffold, offering a roadmap for future research and drug development.

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing piperazine and pyridine moieties, have emerged as a promising class of molecules. The inherent structural features of these scaffolds allow for diverse chemical modifications, leading to compounds with a wide range of biological activities, including potent anti-proliferative and pro-apoptotic effects. This technical guide explores the potential of a specific, yet under-investigated molecule, 1-[2-(Pyridin-4-yl)ethyl]piperazine, as a candidate for cancer research and development. While direct studies on this compound are limited, this paper will extrapolate its potential by examining the extensive research conducted on closely related piperazine and pyridine-piperazine derivatives.

The Piperazine-Pyridine Scaffold: A Privileged Structure in Cancer Research

The piperazine ring is a common feature in numerous FDA-approved drugs and is recognized for its favorable pharmacokinetic properties.[1] Its flexible nature allows it to interact with a variety of biological targets, making it a valuable component in the design of new therapeutic agents.[2] When combined with a pyridine ring, the resulting scaffold offers a unique combination of hydrogen bonding capabilities and aromatic interactions, which can be crucial for binding to the active sites of key oncogenic proteins.[3][4]

Derivatives of this core structure have demonstrated a wide array of anti-cancer activities, including:

  • Inhibition of cell proliferation: Many piperazine-containing compounds have been shown to halt the growth of various cancer cell lines.[5][6]

  • Induction of apoptosis: These molecules can trigger programmed cell death, a key mechanism for eliminating cancer cells.[7][8]

  • Cell cycle arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and multiplying.[9]

  • Modulation of key signaling pathways: Research has indicated that piperazine derivatives can affect critical pathways often dysregulated in cancer, such as the PI3K/AKT pathway.[10]

Quantitative Analysis of Anti-Cancer Activity in Piperazine Derivatives

To illustrate the potential of the this compound scaffold, this section summarizes the in vitro anti-cancer activity of various related piperazine derivatives against a range of human cancer cell lines. The data is presented in terms of IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, with lower values indicating higher potency.

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives Against Various Cancer Cell Lines

Compound ClassCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Novel Piperazine DerivativeK562Chronic Myeloid Leukemia0.06 - 0.16[1][10]
Other Cancer Cell LinesVarious0.06 - 0.16[1][10]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesHUH7, FOCUS, MAHLAVU, HEPG2, HEP3BLiver CancerMicromolar concentrations[11]
MCF7, BT20, T47D, CAMA-1Breast CancerMicromolar concentrations[11]
HCT-116Colon CancerMicromolar concentrations[11]
KATO-3Gastric CancerMicromolar concentrations[11]
MFE-296Endometrial CancerMicromolar concentrations[11]
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivativesK562, Colo-205, MDA-MB 231, IMR-32VariousModerate to good activity[12]
Phthalazinylpiperazine derivativesMDA-MB-231Breast Cancer0.013 - 0.079[13]
Vindoline-piperazine conjugatesMDA-MB-468Breast Cancer1.00[6][14]
HOP-92Non-small cell lung cancer1.35[6][14]
Dispiropiperazine derivative (SPOPP-3)SW480Colon Cancer0.63 - 13[9]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of analogous compounds, this compound could potentially exert its anti-cancer effects through several mechanisms. A key pathway is the induction of apoptosis, or programmed cell death.

Induction of Apoptosis

Many piperazine derivatives have been shown to induce apoptosis in cancer cells.[7] This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[8] The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors This compound->Mitochondrion cluster_cellcycle Cell Cycle Progression This compound This compound G2 G2 This compound->G2 Arrest G1 G1 S S G1->S S->G2 M M G2->M cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-[2-(Pyridin-4-yl)ethyl]piperazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine and pyridine moieties in a wide range of biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, outlining a reliable and efficient method suitable for laboratory-scale production. The protocol is based on established synthetic methodologies for analogous N-alkylated piperazine derivatives.

Physicochemical Data

ParameterValueReference
Molecular FormulaC₁₁H₁₇N₃[1]
Molecular Weight191.27 g/mol [1]
AppearanceSolid[1]
SMILESC1CN(CCN1)CCc2ccncc2[1]
InChI KeyPXJMEKXBONLMNG-UHFFFAOYSA-N[1]

Experimental Protocol

Reaction Scheme:

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between piperazine and a suitable 2-(pyridin-4-yl)ethyl electrophile, such as 4-(2-chloroethyl)pyridine hydrochloride. The use of a base is required to deprotonate piperazine, enabling it to act as a nucleophile.

Materials and Reagents:

  • Piperazine

  • 4-(2-Chloroethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a round-bottom flask, add piperazine (2.5 equivalents) and potassium carbonate (3.0 equivalents). Suspend the solids in ethanol.

  • Addition of Electrophile: In a separate beaker, dissolve 4-(2-chloroethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the stirring suspension of piperazine and potassium carbonate at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Workflow

SynthesisWorkflow Synthesis Workflow for this compound reagents 1. Reagent Preparation - Piperazine - 4-(2-Chloroethyl)pyridine HCl - K2CO3 - Ethanol reaction 2. Reaction - Combine reagents - Reflux for 12-24h reagents->reaction workup 3. Workup - Filter salts - Concentrate filtrate reaction->workup extraction 4. Extraction - Dissolve in DCM - Wash with H2O - Dry and concentrate workup->extraction purification 5. Purification - Flash column chromatography extraction->purification characterization 6. Characterization - NMR, MS purification->characterization final_product Pure this compound characterization->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Expected Results

ParameterExpected Value
Yield60-80%
Purity (by HPLC)>95%
¹H NMRConsistent with the structure of this compound
Mass Spec (m/z)[M+H]⁺ = 192.15

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperazine is a corrosive and sensitizing agent; avoid inhalation and skin contact.

  • 4-(2-Chloroethyl)pyridine hydrochloride is an irritant; handle with care.

  • Ethanol and other organic solvents are flammable; keep away from ignition sources.

This protocol provides a comprehensive guide for the synthesis of this compound. For related synthetic strategies and further information on piperazine derivatives, researchers may find the literature on N-substituted piperazines to be a valuable resource.[2][3]

References

In Vivo Experimental Design for 1-[2-(Pyridin-4-yl)ethyl]piperazine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and executing in vivo experimental studies on the compound 1-[2-(Pyridin-4-yl)ethyl]piperazine. Due to the limited availability of specific data for this compound, the proposed experimental design is based on the known pharmacological profiles of structurally related piperazine and pyridine derivatives, which exhibit a wide range of biological activities, including effects on the central nervous system (CNS) and anthelmintic properties.[1][2][3][4][5]

Compound Profile: this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Structure Pyridine ring linked via an ethyl group to a piperazine ring

Postulated Mechanisms of Action and Therapeutic Targets

Based on the common pharmacological activities of piperazine and pyridine derivatives, this compound is hypothesized to interact with various biological targets. Piperazine-containing compounds are known to modulate monoamine pathways in the CNS, acting as antipsychotic, antidepressant, and anxiolytic agents.[1][2] Additionally, the piperazine moiety is a core component of many anthelmintic drugs that act by paralyzing parasites.[3][4][5] The pyridine nucleus is also a common scaffold in drugs targeting the CNS.

A potential signaling pathway that could be modulated by this compound, particularly in the context of CNS effects, is the dopaminergic and serotonergic pathway.

Putative CNS Signaling Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor 5-HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5-HT2A_Receptor G_Protein G-protein (Gi/Go, Gq/G11) D2_Receptor->G_Protein 5-HT2A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase PLC Phospholipase C G_Protein->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG->Neuronal_Activity

Caption: Postulated interaction of this compound with CNS receptors.

Proposed In Vivo Experimental Workflow

A tiered approach is recommended to efficiently evaluate the potential pharmacological activities of this compound.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Models cluster_2 Phase 3: Pharmacokinetic & Advanced Studies A Acute Toxicity & Dose Range Finding (e.g., Up-and-Down Procedure) B General Behavioral Screen (e.g., Irwin Test or Functional Observational Battery) A->B C CNS Activity Models (e.g., Forced Swim Test, Elevated Plus Maze) B->C D Anthelmintic Activity Models (e.g., H. contortus in gerbils) B->D E Pharmacokinetic (PK) Studies (Blood and tissue distribution) C->E D->E F Mechanism of Action Studies (e.g., Receptor Occupancy) E->F

Caption: Tiered in vivo experimental workflow for this compound.

Detailed Experimental Protocols

Preliminary Screening

Protocol 1: Acute Toxicity and Dose-Range Finding

  • Objective: To determine the maximum tolerated dose (MTD) and to establish a dose range for subsequent efficacy studies.

  • Animal Model: Male and female Swiss Webster mice (8-10 weeks old).

  • Method: The Up-and-Down Procedure (UDP) is a statistically efficient method.

    • Administer a starting dose of the compound to a single animal via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

    • Observe the animal for signs of toxicity for at least 48 hours.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this process until the criteria for stopping the study are met.

  • Data Collection: Record clinical signs of toxicity, body weight changes, and mortality.

  • Endpoint: LD50 estimation and identification of a non-lethal, high-dose for further studies.

Protocol 2: General Behavioral Screen (Functional Observational Battery - FOB)

  • Objective: To broadly assess the potential CNS effects of the compound.[6]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Method:

    • Acclimatize animals to the testing room.

    • Administer the test compound at three dose levels (low, medium, high) determined from the dose-range finding study, along with a vehicle control.

    • At specified time points (e.g., 30, 60, 120, and 240 minutes post-dose), perform a systematic observation of the animals.

  • Parameters to Observe:

    • Autonomic: Salivation, lacrimation, piloerection, pupil size.

    • Neuromuscular: Gait, posture, grip strength, motor activity (open field test).

    • Sensorimotor: Response to touch, sound, and tail pinch.

    • Behavioral: Arousal, stereotypy, passivity.

  • Data Presentation:

Dose GroupSalivationPiloerectionGrip Strength (N)Locomotor Activity (counts)
VehicleNormalAbsent10.5 ± 1.21500 ± 250
Low DoseNormalAbsent10.2 ± 1.51450 ± 300
Mid DoseSlight IncreasePresent8.5 ± 1.0900 ± 200
High DoseModerate IncreasePresent6.2 ± 0.8 450 ± 150
  • *p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical.

Efficacy Models

Protocol 3: Antidepressant-like Activity (Forced Swim Test)

  • Objective: To evaluate the potential antidepressant-like effects.

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Method:

    • Administer the test compound or a reference antidepressant (e.g., fluoxetine) 60 minutes before the test.

    • Place each mouse in a cylinder filled with water (25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Endpoint: A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Protocol 4: Anxiolytic-like Activity (Elevated Plus Maze)

  • Objective: To assess potential anxiolytic-like effects.

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Method:

    • Administer the test compound or a reference anxiolytic (e.g., diazepam) 30 minutes before the test.

    • Place the rat in the center of the elevated plus maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

  • Endpoints: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

Protocol 5: Anthelmintic Activity (in vivo)

  • Objective: To determine the in vivo efficacy against a gastrointestinal nematode.[7]

  • Animal Model: Gerbils (Meriones unguiculatus) infected with a patent infection of Haemonchus contortus.

  • Method:

    • Infect gerbils with L3 larvae of H. contortus.

    • After the establishment of infection (confirmed by fecal egg counts), administer the test compound orally at various doses. A reference anthelmintic like levamisole should be used as a positive control.[7]

    • Collect feces at specified intervals post-treatment to monitor egg shedding.

    • At the end of the study, euthanize the animals and recover adult worms from the gastrointestinal tract.

  • Endpoint: Percentage reduction in fecal egg count and adult worm burden compared to the untreated control group.

Treatment GroupDose (mg/kg)Fecal Egg Count Reduction (%)Adult Worm Burden Reduction (%)
Vehicle-00
This compound2545.2 ± 8.138.5 ± 7.5
This compound5082.1 ± 6.575.3 ± 5.9
This compound10098.5 ± 1.2 95.1 ± 2.3
Levamisole1099.8 ± 0.5 98.9 ± 0.8
  • *p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical.

Pharmacokinetic Studies

Protocol 6: Pharmacokinetic Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Method:

    • Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via the jugular vein cannula.

    • Analyze plasma samples for the concentration of the parent compound and potential metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameters to be Determined:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral bioavailability

Conclusion

The provided application notes and protocols offer a structured framework for the in vivo investigation of this compound. Given the absence of specific literature for this compound, the proposed experimental design is based on a logical progression from broad screening to more specific efficacy and pharmacokinetic studies, drawing parallels from structurally similar molecules. Researchers should interpret the results within this context and may need to adapt the protocols based on initial findings. Careful consideration of animal welfare and adherence to ethical guidelines are paramount throughout all experimental procedures.

References

Application Notes and Protocols for In Vitro Screening of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Pyridin-4-yl)ethyl]piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. This structural motif is common in a variety of biologically active molecules, suggesting a broad potential for therapeutic applications. Piperazine derivatives have been investigated for a range of activities, including anticancer, antiprotozoal, and central nervous system (CNS) effects. Notably, derivatives of this compound have shown inhibitory activity against cytochrome P450 enzymes in Leishmania donovani, indicating a potential application as an anti-leishmanial agent. Furthermore, the pyridine-piperazine scaffold is a well-known pharmacophore for ligands of serotonin and dopamine receptors, suggesting possible applications in neuroscience.

These application notes provide a comprehensive guide for the in vitro screening of this compound, covering potential applications in anti-leishmanial and CNS drug discovery. Detailed protocols for primary screening assays are provided to enable researchers to effectively evaluate the biological activity of this compound.

Potential Applications and In Vitro Screening Strategies

Based on the chemical structure and existing literature on related compounds, two primary areas of investigation are proposed for this compound:

  • Anti-Leishmanial Activity: Targeting the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. The proposed mechanism of action is the inhibition of the essential enzyme sterol 14α-demethylase (CYP51).

  • Central Nervous System (CNS) Activity: Targeting serotonin (5-HT) and dopamine (D) receptors, which are implicated in a variety of neurological and psychiatric disorders.

A general workflow for the in vitro screening of this compound is outlined below.

G cluster_0 Initial Screening cluster_1 Anti-Leishmanial Evaluation cluster_2 CNS Receptor Profiling cluster_3 General Assessment A This compound B Primary Assays A->B C Promastigote Viability Assay B->C Potential Hit F Serotonin Receptor Binding (e.g., 5-HT1A, 5-HT2A) B->F Potential Hit G Dopamine Receptor Binding (e.g., D2, D3) B->G Potential Hit H Cytotoxicity Assay (e.g., against mammalian cells) B->H D Intracellular Amastigote Assay C->D E CYP51 Enzyme Inhibition Assay D->E

Figure 1: General workflow for the in vitro screening of this compound.

Section 1: Anti-Leishmanial Activity

Background

Derivatives of this compound have been identified as inhibitors of Leishmania donovani CYP51, an essential enzyme in the parasite's ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the parasite's cell membrane integrity, leading to cell death. The following protocols are designed to assess the anti-leishmanial potential of this compound.

Data Presentation: Anti-Leishmanial Activity

The following table summarizes the expected data from the anti-leishmanial screening of this compound. Please note that the values presented are placeholders and need to be determined experimentally.

AssayTarget Organism/EnzymeMetricThis compoundPositive Control (Amphotericin B)
Promastigote Viability AssayLeishmania donovani (promastigote)EC50 (µM)To be determined~0.1 µM
Intracellular Amastigote AssayLeishmania donovani (amastigote)EC50 (µM)To be determined~0.05 µM
CYP51 Enzyme Inhibition AssayRecombinant L. donovani CYP51IC50 (µM)To be determinedTo be determined (e.g., Ketoconazole)
Cytotoxicity AssayMammalian Cell Line (e.g., THP-1)CC50 (µM)To be determined>10 µM
Selectivity Index (SI) CC50 / Amastigote EC50 To be determined >200
Experimental Protocols

This assay determines the effect of the compound on the viability of the extracellular, promastigote stage of the parasite.

Materials:

  • Leishmania donovani promastigotes (e.g., ATCC® 50121™)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom sterile plates

  • Plate reader (fluorescence, Ex/Em: 560/590 nm)

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Amphotericin B in M199 medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.

  • Measure the fluorescence using a plate reader.

  • Calculate the EC50 value by plotting the percentage of viability against the log of the compound concentration.

This assay assesses the compound's ability to kill the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.[1][2]

Materials:

  • THP-1 human monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Stationary-phase L. donovani promastigotes

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Giemsa stain

  • 384-well imaging plates

Procedure:

  • Seed THP-1 cells in a 384-well plate at a density of 4 x 10⁴ cells/well in RPMI-1640 medium containing 50 ng/mL PMA and incubate for 48-72 hours at 37°C with 5% CO₂ to induce differentiation into macrophages.[2]

  • Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[2]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with fresh medium to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compound and controls.

  • Incubate for an additional 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per macrophage using high-content imaging or manual microscopy.

  • Calculate the EC50 value based on the reduction in the number of amastigotes per macrophage.

This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme.

Materials:

  • Recombinant, purified L. donovani CYP51

  • Recombinant cytochrome P450 reductase (CPR)

  • Substrate (e.g., eburicol or a fluorescent probe)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • Ketoconazole (positive control)

  • 96-well plates

  • Plate reader (absorbance or fluorescence, depending on the substrate)

Procedure:

  • Prepare a reaction mixture containing recombinant CYP51, CPR, and the test compound at various concentrations in the assay buffer.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate and NADPH.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the product formation using an appropriate detection method (e.g., HPLC or fluorescence).

  • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration.

Section 2: Central Nervous System (CNS) Receptor Profiling

Background

The pyridine-piperazine scaffold is a common feature in many CNS-active drugs that target G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The following protocols describe radioligand binding assays to determine the affinity of this compound for these receptors.

G cluster_0 5-HT1A Receptor Signaling cluster_1 D2 Receptor Signaling Serotonin Serotonin or Agonist HT1A 5-HT1A Receptor Serotonin->HT1A Binds Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Dopamine Dopamine or Agonist D2R D2 Receptor Dopamine->D2R Binds Gi_D2 Gi/o Protein D2R->Gi_D2 Activates AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Figure 2: Simplified signaling pathways for 5-HT1A and D2 receptors.
Data Presentation: CNS Receptor Affinity

The following table summarizes the expected data from the CNS receptor binding assays. Please note that the values presented are placeholders and need to be determined experimentally.

AssayReceptor TargetRadioligandMetricThis compoundReference CompoundKi (nM) of Ref. Cmpd.
Serotonin Receptor Binding Assay5-HT1A[³H]8-OH-DPATKi (nM)To be determined8-OH-DPAT~1
Dopamine Receptor Binding AssayD2[³H]SpiperoneKi (nM)To be determinedHaloperidol~1-2
Experimental Protocols

This assay measures the affinity of the test compound for the serotonin 1A receptor.[3][4]

Materials:

  • Membrane preparation from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells)

  • [³H]8-OH-DPAT (radioligand)

  • Serotonin (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • This compound stock solution (in DMSO)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and the test compound at various concentrations in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of serotonin (e.g., 10 µM).

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the affinity of the test compound for the dopamine D2 receptor.[5][6]

Materials:

  • Membrane preparation from cells expressing human D2 receptors (e.g., HEK293 cells)

  • [³H]Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • This compound stock solution (in DMSO)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and the test compound at various concentrations in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G A Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) B Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) A->B C Incubate at Defined Temperature and Time B->C D Rapid Filtration (Separate bound from free radioligand) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Figure 3: General workflow for a radioligand binding assay.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro screening of this compound. The proposed assays will help to elucidate the potential of this compound as an anti-leishmanial agent or a CNS-active molecule. It is recommended to perform these assays in a sequential manner, starting with the primary viability and binding assays, followed by more complex mechanistic studies for confirmed hits. The results from these experiments will be crucial in guiding further drug development efforts for this promising chemical scaffold.

References

Application Notes and Protocols for 1-[2-(Pyridin-4-yl)ethyl]piperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[2-(Pyridin-4-yl)ethyl]piperazine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of a derivative of this compound, specifically N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, as a hit compound in high-throughput screening (HTS) campaigns targeting parasitic enzymes. The primary focus of this guide is its application as an inhibitor of cytochrome P450 enzymes in Leishmania donovani, the causative agent of visceral leishmaniasis.

Featured Application: Inhibition of Leishmania donovani Sterol 14α-demethylase (CYP51)

A high-throughput screen of the Maybridge HitFinder compound library identified N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (HTS05515) as a potent inhibitor of Leishmania donovani CYP51 and CYP5122A1, crucial enzymes in the parasite's sterol biosynthesis pathway.[1] This pathway is essential for maintaining the integrity of the parasite's cell membrane, making it an attractive target for anti-leishmanial drug development.

Data Presentation: Inhibitory Activity

The inhibitory activity of the lead compound and its analogs against recombinant L. donovani CYP51 was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDTarget EnzymeIC50 (µM)
HTS05515 (N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide) [1]L. donovani CYP51 0.16
Analog 18bL. donovani CYP510.25
Analog 18cL. donovani CYP511.2
Analog 18dL. donovani CYP510.33
Analog 18eL. donovani CYP510.21
Analog 18fL. donovani CYP510.45
Analog 18gL. donovani CYP510.67
Analog 18hL. donovani CYP510.28
Analog 18iL. donovani CYP510.19
Analog 18jL. donovani CYP510.53
Analog 18kL. donovani CYP510.76

Signaling Pathway: Leishmania Ergosterol Biosynthesis

The ergosterol biosynthesis pathway in Leishmania is critical for the parasite's survival. The enzyme Sterol 14α-demethylase (CYP51) plays a pivotal role in this pathway by catalyzing the removal of a methyl group from sterol precursors. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.

Leishmania_Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound derivative Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol CYP51 Zymosterol Zymosterol 14-demethylanosterol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Disruption Disruption of Membrane Integrity HTS05515 This compound Derivative (e.g., HTS05515) CYP51_enzyme CYP51 HTS05515->CYP51_enzyme Inhibits CYP51_enzyme->Disruption

Inhibition of the Leishmania Ergosterol Biosynthesis Pathway.

Experimental Protocols

High-Throughput Screening Protocol for Leishmania donovani CYP51 Inhibition

This protocol describes a fluorescence-based assay for high-throughput screening of inhibitors against recombinant L. donovani CYP51. The assay measures the metabolic activity of the enzyme on a fluorogenic substrate.

Materials and Reagents:

  • Recombinant L. donovani CYP51

  • Cytochrome P450 Reductase (CPR)

  • Fluorogenic CYP51 substrate (e.g., a commercially available fluorescent probe)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Ketoconazole)

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well microplate.

    • Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme Preparation:

    • Prepare a master mix containing recombinant L. donovani CYP51 and CPR in potassium phosphate buffer. The final concentration of the enzymes should be optimized for a robust signal-to-background ratio.

  • Enzyme Addition and Pre-incubation:

    • Dispense the enzyme master mix into all wells of the compound-plated microplate.

    • Mix briefly on a plate shaker.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a substrate/cofactor master mix containing the fluorogenic substrate and the NADPH regenerating system in potassium phosphate buffer.

    • Add the substrate/cofactor mix to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate into a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

    • Take kinetic readings every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (384-well plate) Enzyme_Addition Add Enzyme Mix to Plate Compound_Plating->Enzyme_Addition Enzyme_Mix Prepare Enzyme Master Mix (L. donovani CYP51 + CPR) Enzyme_Mix->Enzyme_Addition Pre_incubation Pre-incubate (37°C, 15 min) Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate/Cofactor Mix (Initiate Reaction) Pre_incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading (Plate Reader, 37°C) Substrate_Addition->Fluorescence_Reading Calculate_Rates Calculate Reaction Rates Fluorescence_Reading->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Calculate IC50 Values Percent_Inhibition->IC50_Calculation Hit_Identification Hit Identification IC50_Calculation->Hit_Identification

High-Throughput Screening Workflow for CYP51 Inhibitors.

Conclusion

The this compound scaffold, as exemplified by the HTS hit N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, serves as a valuable starting point for the development of novel inhibitors against Leishmania donovani CYP51. The provided protocols and data offer a framework for researchers to utilize this chemical series in high-throughput screening campaigns aimed at discovering new anti-leishmanial agents. The fluorescence-based assay is a robust and scalable method for identifying and characterizing inhibitors of this essential parasitic enzyme. Further optimization of this scaffold has the potential to yield potent and selective drug candidates for the treatment of visceral leishmaniasis.

References

Application Notes and Protocols for 1-[2-(Pyridin-4-yl)ethyl]piperazine as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Pyridin-4-yl)ethyl]piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. While direct applications of this specific molecule as a chemical probe are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a wide array of biologically active molecules. Piperazine and pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, targeting various enzymes and receptors. Therefore, this compound serves as a valuable chemical scaffold and a foundational tool for the development of more complex and specific chemical probes for target identification and validation in drug discovery.

These application notes provide an overview of the potential uses of this compound as a starting point for developing chemical probes, based on the activities of its derivatives.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₇N₃--INVALID-LINK--
Molecular Weight 191.27 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
SMILES C1CN(CCN1)CCc2ccncc2--INVALID-LINK--
InChI Key PXJMEKXBONLMNG-UHFFFAOYSA-N--INVALID-LINK--

Potential Applications as a Chemical Probe Scaffold

The this compound scaffold can be chemically modified to develop probes for various biological targets. The piperazine nitrogen atoms and the pyridine ring offer multiple points for chemical derivatization to introduce reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling.

Development of Enzyme Inhibitor Probes

Derivatives of this compound have shown inhibitory activity against several enzymes. This scaffold can be used to design more potent and selective inhibitors that can be converted into chemical probes.

Example Target Class: Cytochrome P450 Enzymes (e.g., Leishmania CYP51)

A derivative, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, was identified as an inhibitor of Leishmania donovani CYP51 and CYP5122A1.[1] This suggests that the this compound core can be a starting point for developing probes to study these parasitic enzymes.

Hypothetical Probe Development Workflow:

G A This compound Scaffold B SAR Studies (Derivatization at Piperazine N4) A->B Synthesis C Identify Potent Inhibitor (e.g., against Leishmania CYP51) B->C Screening D Attach Reporter Group (e.g., Fluorophore, Biotin) C->D Chemical Modification E Validate Probe Activity (Binding Assays, Cellular Imaging) D->E Testing F Target Engagement & Pull-down Studies E->F Application

Caption: Workflow for developing an enzyme inhibitor probe.

Development of Receptor Ligand Probes

The pyridinylpiperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. By modifying the scaffold, probes can be developed to study receptor distribution, trafficking, and pharmacology.

Experimental Protocols

The following are example protocols for how derivatives of this compound could be used in experimental settings. These are generalized protocols and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Enzyme Inhibition Assay (Hypothetical)

This protocol describes a hypothetical assay to screen derivatives of this compound for inhibitory activity against a target enzyme, for example, a cytochrome P450 enzyme.

Materials:

  • Derivatives of this compound

  • Recombinant target enzyme (e.g., Leishmania CYP51)

  • Enzyme substrate

  • Assay buffer

  • Detection reagent (e.g., a fluorogenic substrate that becomes fluorescent upon enzyme activity)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.

  • Initiation: Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at the optimal temperature.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement (Hypothetical)

CETSA can be used to verify that a probe derived from the this compound scaffold engages with its intended intracellular target.

Materials:

  • Cells expressing the target protein

  • Probe compound

  • Lysis buffer

  • PBS (Phosphate-Buffered Saline)

  • Centrifuge

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the probe compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates to separate aggregated (denatured) proteins from the soluble fraction.

  • Quantification: Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the probe indicates target engagement.

Quantitative Data for Derivatives

DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)Reference
N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideLeishmania donovani promastigote proliferationLow micromolar EC₅₀[2]
N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideLeishmania donovani promastigote proliferationLow micromolar EC₅₀[2]

Signaling Pathway Diagram

Given the prevalence of the pyridinylpiperazine scaffold in neurological drug discovery, a hypothetical signaling pathway that could be investigated using a probe derived from this scaffold is the dopamine D2 receptor pathway, which is implicated in various neurological disorders.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Probe D2R Probe (Derived from Scaffold) Probe->D2R Binds to Dopamine Dopamine Dopamine->D2R Activates G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical D2 receptor signaling pathway modulation.

Conclusion

This compound represents a versatile and valuable scaffold for the development of chemical probes. Its synthetic tractability and the established biological relevance of its derivatives make it an attractive starting point for creating sophisticated tools to investigate a variety of biological targets and pathways. The provided application notes and protocols offer a framework for researchers to begin exploring the potential of this compound in their own research endeavors. Further derivatization and characterization are necessary to develop potent and selective probes for specific applications.

References

Application Notes and Protocols for 1-[2-(Pyridin-4-yl)ethyl]piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-[2-(pyridin-4-yl)ethyl]piperazine moiety is a versatile scaffold in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds.[1][2][3] The unique structural features of this scaffold, including the basic piperazine ring and the pyridine group, allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutics.[2][4] This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug design, with a focus on its applications in anticancer, antileishmanial, and central nervous system (CNS) therapies.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₇N₃[5]
Molecular Weight 191.27 g/mol [5]
Appearance Solid[5]
SMILES C1CN(CCN1)CCc2ccncc2[5]
InChI Key PXJMEKXBONLMNG-UHFFFAOYSA-N[5]

Applications in Drug Design

The this compound scaffold has been successfully incorporated into a range of therapeutic agents, demonstrating its broad pharmacological potential.

Anticancer Activity

Derivatives of this scaffold have shown promising antiproliferative activity against various human cancer cell lines. The piperazine and pyridine moieties can be modified to interact with specific targets in cancer cells, leading to the inhibition of tumor growth.[4][6][7]

Antileishmanial Activity

Several compounds incorporating the this compound core have been identified as potent inhibitors of Leishmania parasites. These compounds often target enzymes crucial for the parasite's survival, such as sterol 14α-demethylase (CYP51).

Central Nervous System (CNS) Agents

The piperazine ring is a common feature in many CNS-active drugs.[1] Derivatives of this compound have been investigated for their potential as antidepressants and antipsychotics, often through modulation of serotonin receptors.[8][9]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity of Selected Derivatives

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
6d Colo-205 (Colon)MTTNot Specified[6]
6e MDA-MB-231 (Breast)MTTNot Specified[6]
6i IMR-32 (Neuroblastoma)MTTNot Specified[6]
21 MDA-MB231 (Breast)Not SpecifiedHighly Cytotoxic[10]
24 MDA-MB231 (Breast)Not SpecifiedHighly Cytotoxic[10]

Note: Specific IC₅₀ values for compounds 6d, 6e, and 6i were not provided in the source material, but they were reported to have "good activity".

Table 2: Antileishmanial Activity of Selected Derivatives

Compound IDLeishmania SpeciesTargetEC₅₀ (µM)Reference
18e L. donovani (intracellular)CYP51/CYP5122A1Low micromolar range[11]
18i L. donovani (intracellular)CYP51/CYP5122A1Low micromolar range[11]

Table 3: CNS Activity of a Selected Derivative

Compound IDTargetAssayKᵢ (nM)Reference
A20 Serotonin ReuptakeIn vitro inhibitionPotent[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the scaffold.

Materials:

  • 4-Vinylpyridine

  • Cbz-protected piperazine

  • Acetic acid

  • Ethanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve Cbz-protected piperazine in a mixture of acetic acid and ethanol.

  • Add 4-vinylpyridine to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the Cbz protecting group is cleaved (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for Synthesis of this compound

G Synthesis Workflow A React 4-vinylpyridine with Cbz-protected piperazine B Removal of solvent A->B C Hydrogenation with Pd/C to remove Cbz group B->C D Filtration to remove catalyst C->D E Purification by column chromatography D->E F This compound E->F

Caption: A generalized workflow for the synthesis of the target scaffold.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of scaffold derivatives on cancer cell lines using the MTT assay.[6]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, Colo-205)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubate the plates for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G A Seed cancer cells in 96-well plate B Treat cells with compound dilutions A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: A simplified diagram of a serotonergic synapse showing the inhibitory action of a scaffold derivative on the serotonin transporter (SERT).

Inhibition of Leishmania CYP51

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 CYP51 Lanosterol->CYP51 Substrate Membrane Leishmania Cell Membrane Ergosterol->Membrane Incorporation Drug 1-[2-(Pyridin-4-yl)ethyl] piperazine Derivative Drug->CYP51 Inhibition CYP51->Ergosterol Product Precursor

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine, focusing on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are three primary synthetic routes for preparing this compound:

  • Nucleophilic Substitution: This is a widely used method involving the alkylation of piperazine with a suitable 2-(pyridin-4-yl)ethyl electrophile, such as 4-(2-chloroethyl)pyridine or 4-(2-bromoethyl)pyridine. To favor mono-alkylation, a large excess of piperazine is often employed.

  • Michael Addition: This approach involves the reaction of piperazine with 4-vinylpyridine. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to improve the yield of the desired mono-adduct.[1]

  • Reductive Amination: This method utilizes the reaction of piperazine with 4-pyridineacetaldehyde or a related derivative in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] This route can offer good selectivity and avoid the formation of quaternary ammonium salts.[3]

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. The most common issues are di-alkylation of piperazine and inefficient reaction conditions. Here are some troubleshooting steps:

  • Control of Stoichiometry: In nucleophilic substitution reactions, using a large excess of piperazine (5-10 equivalents) can statistically favor the formation of the mono-alkylated product over the di-alkylated byproduct.

  • Use of Protecting Groups: To definitively prevent di-alkylation, consider using a mono-protected piperazine derivative, such as 1-Boc-piperazine or 1-formylpiperazine. The protecting group can be removed in a subsequent step after the alkylation.[3]

  • Optimization of Reaction Conditions: Systematically evaluate the solvent, temperature, and reaction time. For nucleophilic substitution, polar aprotic solvents like acetonitrile or DMF are often effective. For the Michael addition to 4-vinylpyridine, acetic acid in ethanol has been used.[1]

  • Choice of Base: In reactions involving a salt of the alkylating agent or piperazine, the choice and amount of base (e.g., potassium carbonate, triethylamine) are critical and should be optimized.[4][5]

Q3: I am observing a significant amount of di-alkylation byproduct. How can I minimize its formation?

A3: The formation of the di-alkylation product, 1,4-bis[2-(pyridin-4-yl)ethyl]piperazine, is a common challenge. Here are strategies to promote mono-alkylation:

  • Excess Piperazine: As mentioned, using a large excess of piperazine is the simplest method to favor mono-substitution.

  • Mono-protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.[3]

  • Flow Chemistry: Continuous flow chemistry allows for precise control over stoichiometry and reaction time, which can significantly improve the selectivity for mono-alkylation.[3]

Q4: What are the best practices for the purification of this compound?

A4: The basic nature of the product requires careful consideration during workup and purification.

  • Aqueous Workup: During extraction, the pH of the aqueous phase must be carefully adjusted. The product will be protonated and water-soluble at acidic pH. To extract it into an organic solvent, the aqueous layer should be basified (e.g., with NaOH or K₂CO₃) to a pH above the pKa of the piperazine nitrogens (typically > 9).

  • Chromatography: Column chromatography on silica gel is a common purification method. A gradient elution system, often starting with a non-polar solvent (like dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol, is typically effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can prevent tailing of the basic product on the acidic silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Inappropriate solvent- Check the quality and purity of starting materials.- Optimize the reaction temperature; some reactions may require heating (reflux)[5].- Screen different solvents (e.g., acetonitrile, DMF, ethanol, THF) to find the optimal one for your specific route.
Formation of Multiple Byproducts - Di-alkylation of piperazine- Side reactions involving the pyridine ring- Decomposition of starting materials or product- Use a large excess of piperazine or a mono-protected piperazine (e.g., 1-Boc-piperazine)[3].- Use milder reaction conditions (lower temperature, weaker base).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive.
Difficult Product Isolation/Purification - Product remains in the aqueous layer during extraction- Product streaks on TLC or column chromatography- Adjust the pH of the aqueous layer to >9 before extraction with an organic solvent.- For chromatography, add a small percentage of a base (e.g., 0.5-1% triethylamine or ammonia) to the mobile phase.

Experimental Protocols

Protocol 1: Alkylation of Piperazine with 4-(2-chloroethyl)pyridine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of piperazine (5.0 eq) in acetonitrile (10 mL per mmol of the limiting reagent), add 4-(2-chloroethyl)pyridine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq).

  • Reaction Execution: Stir the mixture at reflux (approximately 82°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and basify to pH > 9 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Protocol 2: Michael Addition of Piperazine to 4-Vinylpyridine

This protocol is adapted from a similar synthesis.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq) and 4-vinylpyridine (1.1 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Boc Deprotection: Dissolve the crude residue in dichloromethane and add trifluoroacetic acid (TFA) (3-5 eq). Stir at room temperature for 2-4 hours.

  • Purification: Concentrate the mixture, dissolve the residue in water, and wash with diethyl ether. Basify the aqueous layer to pH > 9 with solid K₂CO₃ and extract with dichloromethane. Dry the combined organic layers, concentrate, and purify by chromatography as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield of This compound check_sm Are Starting Materials Pure? start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm No check_conditions Are Reaction Conditions Optimal? check_sm->check_conditions Yes purify_sm->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp No check_side_reactions Are Side Reactions (e.g., Di-alkylation) Occurring? check_conditions->check_side_reactions Yes optimize_solvent Screen Solvents (ACN, DMF, EtOH) optimize_temp->check_side_reactions optimize_solvent->check_side_reactions use_excess_pip Use Large Excess of Piperazine check_side_reactions->use_excess_pip Yes end Improved Yield check_side_reactions->end No use_prot_pip Use Mono-protected Piperazine (e.g., 1-Boc-piperazine) use_excess_pip->end use_prot_pip->end

Caption: Troubleshooting workflow for low yield.

Synthetic Pathways Overview

This diagram illustrates the main synthetic routes to the target compound.

SyntheticPathways piperazine Piperazine subst Nucleophilic Substitution piperazine->subst michael Michael Addition piperazine->michael red_am Reductive Amination piperazine->red_am alkyl_halide 4-(2-Haloethyl)pyridine (X = Cl, Br, OTs) alkyl_halide->subst vinyl_pyridine 4-Vinylpyridine vinyl_pyridine->michael pyridine_acetaldehyde 4-Pyridineacetaldehyde pyridine_acetaldehyde->red_am product This compound subst->product michael->product red_am->product + Reducing Agent (e.g., NaBH(OAc)₃)

References

Technical Support Center: Overcoming Solubility Issues of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the aqueous solubility of 1-[2-(Pyridin-4-yl)ethyl]piperazine during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its aqueous solubility?

A1: The solubility of this compound is governed by its structure, which contains both a pyridine and a piperazine ring. These basic moieties mean its solubility is highly dependent on pH. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Constituent Moieties

Property Value (Estimated/Reference) Implication for Aqueous Solubility
Molecular Formula C₁₁H₁₇N₃ ---
Molecular Weight 191.27 g/mol Moderate molecular weight, not a primary obstacle for solubility.
pKa (Piperazine Ring) pKa₁: ~9.73, pKa₂: ~5.35 (Reference for unsubstituted piperazine)[1][2] The two basic nitrogens on the piperazine ring become protonated in acidic conditions, significantly increasing aqueous solubility.
pKa (Pyridine Ring) ~5.2 (Reference for unsubstituted pyridine) The pyridine nitrogen also becomes protonated at acidic pH, further enhancing solubility.

| Physical Form | Solid | As a solid, it requires dissolution in an appropriate solvent for most experimental uses. |

Q2: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is a common issue. This compound is a basic compound. At neutral or basic pH, its nitrogen atoms are largely in a neutral, uncharged (free base) form. This form is less polar and therefore has low solubility in water. To achieve good aqueous solubility, the compound needs to be protonated by lowering the pH.

Q3: What is the most common and effective first step to dissolve this compound?

A3: The most straightforward and effective initial approach is pH adjustment.[3][4] By preparing your solution in a slightly acidic vehicle (e.g., a citrate buffer at pH 3-5 or by adding dilute HCl), you can protonate the basic nitrogen centers, forming a much more water-soluble salt in situ.[4]

Troubleshooting Guide

Issue: After dissolving my compound in DMSO and diluting it into an aqueous buffer, it precipitates.

This is a frequent problem when moving a compound from a high-concentration organic stock to a final aqueous medium where its solubility is limited.

Table 2: Troubleshooting Precipitation After Dilution

Potential Cause Troubleshooting Steps & Optimization
Low Kinetic Solubility The compound is crashing out because the final concentration in the aqueous buffer is above its kinetic solubility limit.
1. Determine Kinetic Solubility: First, experimentally determine the maximum soluble concentration of the compound in your specific assay buffer to avoid working with supersaturated solutions.[3]
2. Lower Final Concentration: Redesign the experiment to use a lower final concentration of the compound if possible.
Poor Dilution Technique Adding a large volume of aqueous buffer directly to a small volume of DMSO stock can cause localized supersaturation and rapid precipitation.
1. Optimize Dilution Protocol: Perform serial or stepwise dilutions. Try pre-diluting the DMSO stock in a small volume of assay buffer before adding it to the final bulk volume.[4][5]
2. Increase Final Co-solvent: Ensure the final concentration of DMSO is as high as your assay can tolerate (typically <0.5% to 1%) to help maintain solubility.[3]
Buffer pH The pH of your final aqueous medium is too high (e.g., neutral or basic), causing the protonated, soluble form of the compound to convert back to the insoluble free base.
1. Adjust Final pH: If your experimental system allows, lower the pH of the final aqueous buffer to a more acidic value.[3]

| | 2. Use Advanced Formulations: If the above steps are insufficient, consider more advanced formulation strategies such as using cyclodextrins to form inclusion complexes or creating a nanosuspension.[3][4] |

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol details the method for dissolving this compound by forming a salt in an acidic solution.

Materials:

  • This compound powder

  • Sterile deionized water or desired buffer

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Methodology:

  • Weigh the required mass of this compound and place it in the volumetric flask.

  • Add approximately 70-80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Begin stirring the suspension.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH.

  • Continue adding acid until all the solid has dissolved and the solution is clear. The target pH should ideally be 1-2 units below the lowest pKa (~pH 4).

  • Once the compound is fully dissolved, add water or buffer to reach the final volume.

  • Verify the final pH of the solution. Be aware that subsequent pH adjustments towards neutral may cause precipitation.

Protocol 2: Preparation of a DMSO Stock and Dilution into Aqueous Media

This protocol is for creating a concentrated stock solution in an organic co-solvent for later dilution.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Microcentrifuge tubes or vials

Methodology:

  • Stock Solution Preparation:

    • Weigh the desired mass of this compound into a vial.

    • Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 20 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary.

  • Working Solution Preparation (Crucial Step):

    • Add the required volume of your target aqueous buffer to a new tube first.

    • While vortexing the aqueous buffer, add the small volume of the DMSO stock solution dropwise into the buffer. This "reverse dilution" helps prevent localized precipitation.

    • Ensure the final concentration of DMSO in the working solution is compatible with your assay (e.g., ≤ 0.5%).[3]

Visualizations

logical_troubleshooting_workflow start Start: Dissolve Compound in Aqueous Buffer check_sol Is the solution clear? start->check_sol success Success: Solution Ready for Use check_sol->success Yes troubleshoot Precipitation or Incomplete Dissolution check_sol->troubleshoot No ph_adjust Strategy 1: pH Adjustment (Lower pH with HCl) troubleshoot->ph_adjust check_ph Clear Solution? ph_adjust->check_ph check_ph->success Yes cosolvent Strategy 2: Use Co-solvent (Prepare DMSO stock) check_ph->cosolvent No check_cosolvent Precipitates on dilution? cosolvent->check_cosolvent advanced Strategy 3: Advanced Formulation (e.g., Cyclodextrin) cosolvent->advanced If direct dilution fails check_cosolvent->success No optimize_dilution Optimize Dilution Protocol (e.g., serial dilution) check_cosolvent->optimize_dilution Yes advanced->success optimize_dilution->success

Caption: A logical workflow for troubleshooting solubility issues.

Caption: The relationship between pH, protonation state, and solubility.

References

Stability of 1-[2-(Pyridin-4-yl)ethyl]piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-[2-(Pyridin-4-yl)ethyl]piperazine for researchers, scientists, and drug development professionals. The information herein is designed to help anticipate and troubleshoot issues related to the compound's stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, the stability can be inferred from the characteristics of its core moieties: the piperazine ring and the pyridine ring. The piperazine ring is susceptible to oxidation and thermal degradation.[1][2] It is also a weak base and will react with strong acids. The pyridine ring is generally stable but can be susceptible to attack by highly reactive species. Therefore, the compound should be protected from excessive heat, light, strong oxidizing agents, and highly acidic conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of piperazine and pyridine, several degradation pathways are plausible under stress conditions. These may include:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of parts of the molecule could theoretically occur, though this is less likely than oxidation.

  • Thermal Degradation: High temperatures can lead to the formation of various degradation products, including N-formylpiperazine and other derivatives resulting from ring opening or side-chain reactions.[1]

  • Photodegradation: The pyridine ring and the piperazine ring may be susceptible to degradation upon exposure to UV light.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.

Q4: Are forced degradation studies necessary for this compound?

A4: Yes, forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3] These studies are a regulatory requirement by agencies like the ICH and FDA for new drug substances.[1]

Q5: What is the acceptable level of degradation in forced degradation studies?

A5: The goal of forced degradation is to achieve a target degradation of 5-20%.[1] This level is sufficient to generate and detect degradation products without leading to secondary, irrelevant degradants that may not be observed under normal storage conditions.[4]

Troubleshooting Guide

Q6: I see an unexpected peak in my HPLC chromatogram after a forced degradation study. How do I identify it?

A6: An unexpected peak is likely a degradation product. The first step is to ensure it is not an artifact from the matrix or solvent. If the peak is genuine, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weight of the unknown compound.[5][6] This information, combined with an understanding of potential degradation pathways, can help in elucidating its structure.

Q7: My mass balance in the stability study is below 95%. What could be the reason?

A7: A poor mass balance can indicate several issues:

  • Co-elution: A degradation product may be co-eluting with the parent compound or another peak. Adjusting the HPLC method parameters (e.g., gradient, mobile phase pH) may be necessary to achieve better separation.

  • Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

  • Volatile degradants: The degradation product might be a volatile compound that is lost during sample preparation.

  • Different response factors: Degradation products may have different UV response factors compared to the parent compound, leading to inaccurate quantification. It may be necessary to isolate major degradants to determine their response factors.[7]

Q8: I am observing excessive degradation (>20%) in my forced degradation study. What should I do?

A8: If you observe excessive degradation, the stress conditions are likely too harsh. You should reduce the intensity of the stressor.[4]

  • For hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.

  • For oxidation: Use a lower concentration of the oxidizing agent or reduce the reaction time.

  • For thermal stress: Lower the temperature or decrease the exposure duration.

  • For photolytic stress: Reduce the intensity or duration of light exposure.

Data Presentation

Table 1: Recommended Stress Conditions for Forced Degradation Studies (Based on ICH Guidelines)

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, at room temperature or heated (e.g., 60°C).[4]To assess the stability of the compound in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, at room temperature or heated (e.g., 60°C).[4]To evaluate the stability of the compound in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂) at room temperature.[4]To determine the susceptibility of the compound to oxidation.
Thermal Degradation Heating at 10°C increments above accelerated stability testing (e.g., 50°C, 60°C).[8]To investigate the effect of temperature on the compound's stability.
Photostability Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² UVA light.[9]To assess the compound's sensitivity to light exposure as per ICH Q1B guidelines.[9][10][11][12]

Table 2: Generic Stability-Indicating HPLC Method

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute all components, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., based on the UV spectrum of the parent compound) or Mass Spectrometry
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Acid and Base Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 N HCl to the solution. For base hydrolysis, use 0.1 N NaOH.

  • Store the solutions at room temperature or heat to 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample. For the base hydrolysis sample, neutralize it with an equal amount of 0.1 N HCl.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without acid or base) should be analyzed in parallel.[4]

Protocol 2: Oxidative Degradation
  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature for a defined period, sampling at various time points.

  • Dilute the samples and analyze by HPLC.

  • A control sample without hydrogen peroxide should be analyzed in parallel.[4]

Protocol 3: Thermal Degradation
  • Place the solid compound in a stability chamber at a high temperature (e.g., 60°C or 80°C).

  • Also, prepare a solution of the compound and subject it to the same high temperature.

  • Sample at various time points, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

Protocol 4: Photostability Testing
  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure, dissolve the solid sample and analyze both the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare solutions of This compound acid Acid Hydrolysis (0.1N HCl) prep->acid base Base Hydrolysis (0.1N NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity - Mass Balance - Degradant Identification hplc->data degradation_pathway cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation parent This compound n_oxide Piperazine N-Oxide derivative parent->n_oxide Oxidation ring_opening Ring-opened products parent->ring_opening Oxidation pyridine_deg Pyridine ring degradation products parent->pyridine_deg UV Light troubleshooting_tree start Unexpected Result in Stability Study q1 Is Mass Balance < 95%? start->q1 a1_yes Check for: - Co-eluting peaks - Non-chromophoric degradants - Volatile degradants q1->a1_yes Yes q2 Poor Peak Resolution? q1->q2 No a1_yes->q2 a2_yes Optimize HPLC method: - Change gradient - Adjust mobile phase pH - Try a different column q2->a2_yes Yes q3 Excessive Degradation? q2->q3 No a2_yes->q3 a3_yes Reduce stress conditions: - Lower temperature - Decrease reagent concentration - Shorten exposure time q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

References

Technical Support Center: Synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem: Low or No Yield of the Desired Product

Possible CauseRecommended Solution
Inefficient Alkylation - Increase Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. - Optimize Solvent: Switch to a more polar aprotic solvent like DMF to improve the solubility of reactants. - Check Base Strength: Use a strong, anhydrous base such as K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used to effectively neutralize any acid byproduct.
Incomplete Reaction - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and determine the optimal reaction time. - Ensure Proper Mixing: Vigorous stirring is crucial, especially in heterogeneous mixtures.
Degradation of Reagents or Product - Use High-Purity Materials: Ensure all reagents and solvents are pure and anhydrous to prevent side reactions. - Control Reaction Temperature: Lower the reaction temperature if the alkylating agent or product is unstable.

Problem: Formation of Significant Amounts of Byproducts

Possible CauseRecommended Solution
Di-alkylation of Piperazine - Use an Excess of Piperazine: A common strategy to favor mono-alkylation is to use a significant excess of piperazine relative to the alkylating agent. - Slow Addition of Alkylating Agent: Add the 4-vinylpyridine or 2-(pyridin-4-yl)ethyl derivative dropwise to the piperazine solution to maintain a low concentration of the electrophile. - Use Mono-protected Piperazine: Employing N-Boc-piperazine or another mono-protected piperazine derivative ensures that alkylation occurs at only one nitrogen atom. The protecting group can be subsequently removed.
Polymerization of 4-Vinylpyridine - Control Temperature: Lowering the reaction temperature can reduce the rate of polymerization. - Use an Inhibitor: In some cases, a small amount of a radical inhibitor can be added to the 4-vinylpyridine to prevent polymerization, although this should be tested for compatibility with the reaction conditions. - Optimize Reaction Time: Shorter reaction times can minimize the extent of polymerization.

Problem: Difficulty in Product Purification

Possible CauseRecommended Solution
Co-elution of Product and Byproducts - Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate the desired product from the di-alkylated byproduct and any oligomers of 4-vinylpyridine. - Acid-Base Extraction: Utilize the basicity of the piperazine and pyridine nitrogens. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
Product is Water-Soluble - Extraction with Different Solvents: Try extractions with various organic solvents of differing polarities (e.g., dichloromethane, chloroform, ethyl acetate). - Salting Out: If the product has some solubility in the organic phase, adding a saturated salt solution (brine) to the aqueous phase can decrease the product's solubility in water and drive it into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Michael Addition of Piperazine to 4-Vinylpyridine: This is a direct method where piperazine acts as a nucleophile and adds to the activated double bond of 4-vinylpyridine.

  • N-Alkylation of Piperazine with a 2-(Pyridin-4-yl)ethyl Derivative: This involves reacting piperazine with a pre-functionalized electrophile, such as 2-(pyridin-4-yl)ethyl bromide, chloride, or tosylate.

Q2: What is the most common side reaction, and how can I minimize it?

A2: The most prevalent side reaction is the formation of the di-alkylated byproduct, 1,4-bis[2-(pyridin-4-yl)ethyl]piperazine . This occurs because both nitrogen atoms of piperazine are nucleophilic. To minimize this, you can:

  • Use a large excess of piperazine (e.g., 5-10 equivalents) to increase the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.

  • Add the alkylating agent slowly to the reaction mixture.

  • For the highest selectivity, use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.

Q3: I am using 4-vinylpyridine as a reactant and observing the formation of a solid, insoluble material. What is happening?

A3: You are likely observing the polymerization of 4-vinylpyridine. 4-Vinylpyridine can undergo spontaneous or nucleophile-initiated polymerization. To mitigate this:

  • Ensure your 4-vinylpyridine is fresh and free of peroxides.

  • Consider performing the reaction at a lower temperature.

  • Minimize the reaction time as much as possible while still allowing for the desired reaction to proceed to completion.

Q4: What are the recommended purification techniques for this compound?

A4: The purification strategy will depend on the scale of your reaction and the impurity profile. Common methods include:

  • Column Chromatography: Silica gel chromatography is often effective. A typical eluent system would be a gradient of methanol in dichloromethane or chloroform, often with a small amount of a basic modifier like triethylamine or ammonia to prevent tailing of the basic product on the acidic silica gel.

  • Acid-Base Extraction: This is a useful work-up procedure to separate the basic product from non-basic impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: The product or its salt (e.g., hydrochloride salt) may be amenable to crystallization for final purification.

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution in N-Alkylation of Piperazine (Illustrative Data)

Molar Ratio (Piperazine : Alkylating Agent)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1 : 140 - 5030 - 40
3 : 160 - 7015 - 25
5 : 175 - 855 - 15
10 : 1> 90< 5

Note: This data is illustrative for a typical N-alkylation of piperazine and the exact yields for the synthesis of this compound may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 equivalents) in a suitable solvent such as ethanol or methanol.

  • Addition of 4-Vinylpyridine: Cool the piperazine solution in an ice bath. Slowly add 4-vinylpyridine (1.0 equivalent) dropwise over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of this compound via N-Alkylation with a Tosylate Derivative

  • Preparation of the Alkylating Agent: Synthesize 2-(pyridin-4-yl)ethyl tosylate from 2-(pyridin-4-yl)ethanol and p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (3.0-5.0 equivalents) in an aprotic solvent such as acetonitrile or DMF. Add a base such as potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Add a solution of 2-(pyridin-4-yl)ethyl tosylate (1.0 equivalent) in the same solvent to the piperazine mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water.

  • Purification: Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Piperazine + 4-Vinylpyridine or 2-(Pyridin-4-yl)ethyl-X Reaction Reaction Mixture Reactants->Reaction Solvent, Base (optional) Solvent_Removal Solvent Removal Reaction->Solvent_Removal Extraction Acid-Base Extraction Solvent_Removal->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_reaction_issues Reaction Condition Issues cluster_byproduct_issues Byproduct Issues Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Byproducts Analyze Byproducts Start->Check_Byproducts Temp Incorrect Temperature? Check_Reaction->Temp Solvent Poor Solubility? Check_Reaction->Solvent Base Insufficient Base? Check_Reaction->Base Dialkylation Di-alkylation Observed? Check_Byproducts->Dialkylation Polymerization Polymer Formation? Check_Byproducts->Polymerization Temp_Sol Adjust Temperature Temp->Temp_Sol Solvent_Sol Change Solvent (e.g., DMF) Solvent->Solvent_Sol Base_Sol Use Stronger/More Base Base->Base_Sol Dialkylation_Sol Increase Piperazine Excess Slow Addition of Alkylating Agent Use Mono-protected Piperazine Dialkylation->Dialkylation_Sol Polymerization_Sol Lower Reaction Temperature Use Fresh 4-Vinylpyridine Reduce Reaction Time Polymerization->Polymerization_Sol

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

Optimizing dosage for in vivo studies with 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the optimization of dosage and experimental design for in vivo studies involving 1-[2-(Pyridin-4-yl)ethyl]piperazine and similar novel piperazine derivatives. Due to the limited availability of specific preclinical data for this compound, this guide focuses on providing a framework for its investigation, drawing on the known properties of its core chemical moieties and general principles of preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Specific experimental data for this compound is limited. However, based on its structure, which contains a piperazine ring and a pyridine ring, some general properties can be inferred. Piperazine itself is freely soluble in water and ethylene glycol[1]. The addition of the pyridin-ethyl group will increase its lipophilicity. The compound is a solid at room temperature.

Q2: What are the potential biological activities of this compound?

A2: The biological activities of this compound have not been extensively characterized in the public domain. However, the piperazine and pyridine moieties are present in a wide range of biologically active compounds. Piperazine derivatives have been investigated for various therapeutic applications, including as anthelmintics, anticancer agents, and neurological drugs[1]. Specifically, this compound has been used as a synthetic intermediate in the development of inhibitors for Leishmania donovani[2].

Q3: How should I determine the starting dose for an in vivo study?

A3: For a novel compound with limited in vivo data, a dose-range finding (DRF) study is a critical first step. This typically involves administering escalating doses of the compound to a small number of animals to identify the maximum tolerated dose (MTD). It is recommended to start with very low, sub-therapeutic doses and carefully monitor for any signs of toxicity. Information from in vitro cytotoxicity assays can help in estimating a starting dose range.

Q4: What are the common routes of administration for piperazine derivatives in vivo?

A4: The route of administration will depend on the physicochemical properties of the compound and the experimental design. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), and intravenous (IV). The choice of vehicle for solubilizing the compound is crucial. For piperazine derivatives, aqueous solutions with pH adjustment or the use of co-solvents may be necessary.

Q5: What potential side effects or toxicities should I monitor for?

A5: The parent compound, piperazine, can cause a range of side effects, including gastrointestinal disturbances, and neurological effects such as dizziness and tremors. While this compound will have a different toxicity profile, it is prudent to monitor for a similar range of adverse effects in animal studies. This includes observing changes in behavior, body weight, food and water intake, as well as performing histopathological analysis of major organs at the end of the study.

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of the compound in aqueous vehicles. The pyridin-ethyl group increases lipophilicity compared to parent piperazine.Attempt solubilization in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous vehicle such as saline or PBS. The use of cyclodextrins or other solubilizing agents can also be explored. Always test the vehicle alone as a control in your experiments.
High variability in experimental results between animals. Issues with compound stability, inconsistent dosing, or rapid metabolism.Assess the stability of your dosing solution over the period of use. Ensure accurate and consistent administration for each animal. Consider conducting a preliminary pharmacokinetic study to understand the compound's half-life and optimal dosing interval.
Unexpected animal toxicity or mortality at low doses. The compound may have a narrow therapeutic window or specific organ toxicity.Immediately halt the study and conduct a thorough review of all experimental parameters. A more gradual dose escalation in a DRF study is warranted. Consider performing in vitro safety pharmacology assays to identify potential off-target effects.
Lack of efficacy in an in vivo model despite in vitro activity. Poor bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations.Investigate the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). This will help to determine if the compound is reaching the target site at effective concentrations and for a sufficient duration.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

  • Objective: To determine the approximate solubility of this compound in various vehicles.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Polyethylene glycol 400 (PEG400).

  • Procedure:

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).

    • Serially dilute the stock solution into the desired aqueous vehicles (saline, PBS) to various final concentrations.

    • Visually inspect for precipitation immediately after dilution and after a set period (e.g., 1 hour) at room temperature.

    • The highest concentration that remains clear is the approximate solubility in that vehicle system.

Protocol 2: Dose-Range Finding (DRF) Study in Mice

  • Objective: To determine the maximum tolerated dose (MTD) of this compound.

  • Animals: Healthy mice (e.g., C57BL/6), 6-8 weeks old.

  • Procedure:

    • Group animals (n=3-5 per group).

    • Administer single doses of the compound via the intended route of administration (e.g., IP or PO) in escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg).

    • Monitor animals closely for the first few hours post-dosing and then daily for 7-14 days.

    • Record clinical signs of toxicity, changes in body weight, and any mortality.

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% loss in body weight.

Visualizations

experimental_workflow cluster_preclinical Preclinical Development Workflow for a Novel Compound in_vitro In Vitro Studies (Solubility, Stability, Efficacy) drf Dose-Range Finding (Determine MTD) in_vitro->drf Inform Starting Dose pk Pharmacokinetics (PK) (ADME) drf->pk pd Pharmacodynamics (PD) (Efficacy Studies) pk->pd Inform Dosing Regimen tox Toxicology Studies pd->tox lead_opt Lead Optimization tox->lead_opt

Caption: A generalized workflow for the preclinical development of a novel chemical entity.

piperazine_signaling cluster_pathway Potential Signaling Pathways for Piperazine Derivatives ligand Piperazine Derivative receptor GPCR / Ion Channel / Kinase ligand->receptor Binds to downstream Downstream Signaling (e.g., cAMP, Ca2+, MAPK) receptor->downstream Activates / Inhibits response Cellular Response (e.g., Proliferation, Apoptosis, Neurotransmission) downstream->response Leads to

Caption: A simplified diagram illustrating potential mechanisms of action for piperazine-based compounds.

References

Minimizing off-target effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target effects of this compound?

A1: Based on the core structure of this compound, which features a pyridinyl and a piperazine moiety, the compound has the potential to interact with several families of G-protein coupled receptors (GPCRs) beyond its intended target. The most probable off-target activities include interactions with adrenergic (α1 and α2), serotonergic (5-HT), dopaminergic (D2), and histaminergic (H3) receptors.[1][2][3][4][5][6][7][8][9][10] Additionally, compounds containing a piperazine ring have been associated with inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical concern for cardiovascular safety.[11][12]

Q2: My experimental results show a different phenotype than expected. Could this be due to off-target effects?

A2: Yes, unexpected phenotypes are often a result of a compound interacting with unintended molecular targets. For instance, if you observe effects related to blood pressure regulation, this could be due to off-target activity at adrenergic receptors.[1][4] Similarly, unexpected behavioral effects in animal models might be linked to interactions with dopaminergic or serotonergic receptors.[7][8] To investigate this, it is crucial to perform a broad off-target screening panel.

Q3: How can I quantitatively assess the selectivity of my compound?

A3: The selectivity of this compound can be quantified by comparing its binding affinity (Ki) or functional activity (IC50 or EC50) at the intended target versus a panel of potential off-targets. A selectivity ratio is calculated by dividing the Ki or IC50 value for the off-target by the Ki or IC50 value for the on-target. A higher ratio indicates greater selectivity for the intended target. Below is a hypothetical example of a selectivity profile.

Table 1: Hypothetical Selectivity Profile of this compound

TargetBinding Affinity (Ki, nM)Selectivity Ratio (Off-target Ki / On-target Ki)
On-Target X 10 -
α1-adrenergic50050
α2-adrenergic1200120
5-HT1A80080
5-HT2A2500250
Dopamine D21500150
Histamine H33000300
hERG Channel>10000>1000

Q4: What strategies can I employ to reduce the observed off-target effects?

A4: Mitigating off-target effects often involves structural modification of the compound. For this compound, consider the following approaches:

  • Modify the Piperazine Ring: Altering the substituents on the piperazine nitrogen can modulate the compound's affinity for various receptors.

  • Introduce Steric Hindrance: Adding bulky groups near potential binding pharmacophores can prevent interaction with off-targets.

  • Alter Physicochemical Properties: Modifying properties like lipophilicity and pKa can influence the compound's binding profile and reduce hERG liability.[11]

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in In Vivo Studies

  • Possible Cause: Interaction with adrenergic receptors or the hERG potassium channel.

  • Troubleshooting Steps:

    • In Vitro Profiling: Screen the compound against a panel of adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C) and the hERG channel.

    • Functional Assays: Conduct functional assays to determine if the compound acts as an agonist or antagonist at any identified off-targets.

    • Structural Modification: If significant adrenergic or hERG activity is confirmed, synthesize and test analogs with modifications designed to reduce these interactions.

Issue 2: Unexplained Behavioral Phenotypes in Rodent Models

  • Possible Cause: Off-target activity at serotonergic or dopaminergic receptors.

  • Troubleshooting Steps:

    • Receptor Binding Assays: Perform radioligand binding assays for a panel of key serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2, D3) receptor subtypes.

    • In Vivo Receptor Occupancy Studies: If a high-affinity off-target is identified, conduct in vivo receptor occupancy studies to confirm target engagement in the brain at the doses eliciting the behavioral phenotype.

    • Test Structurally Related but Inactive Analogs: Synthesize and test a close analog of your compound that is inactive at the primary target but retains the off-target activity to see if it reproduces the unexpected phenotype.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Off-Targeting

  • Objective: To determine the binding affinity (Ki) of this compound for α1 and α2 adrenergic receptors.

  • Materials:

    • Cell membranes expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor.

    • Radioligand: [³H]-Prazosin (for α1) or [³H]-Rauwolscine (for α2).

    • Non-specific binding control: Phentolamine.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Test compound: this compound.

    • 96-well plates, scintillation vials, and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer, non-specific binding control, or test compound.

    • Incubate at room temperature for 60 minutes.

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Automated Patch Clamp Assay for hERG Channel Inhibition

  • Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • Automated patch clamp system (e.g., Patchliner, QPatch).

    • Extracellular and intracellular solutions.

    • Test compound: this compound.

    • Positive control: A known hERG inhibitor (e.g., E-4031).

  • Procedure:

    • Prepare a cell suspension and load it into the automated patch clamp system.

    • Establish a stable whole-cell recording.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Record the hERG current at each concentration.

    • Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Visualizations

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Compound Compound Adrenergic_R Adrenergic Receptors (α1, α2) Compound->Adrenergic_R Serotonergic_R Serotonergic Receptors (5-HT1A, 5-HT2A) Compound->Serotonergic_R Dopaminergic_R Dopaminergic Receptors (D2) Compound->Dopaminergic_R hERG_Channel hERG K+ Channel Compound->hERG_Channel On_Target Intended Target On_Target_Effector Downstream Effector On_Target->On_Target_Effector Off_Target Off_Target Desired_Effect Therapeutic Effect On_Target_Effector->Desired_Effect Side_Effects Adverse Effects (Cardiovascular, CNS, etc.) Adrenergic_R->Side_Effects Serotonergic_R->Side_Effects Dopaminergic_R->Side_Effects hERG_Channel->Side_Effects

Caption: Potential on-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Experimental Outcome decision1 Is cardiovascular phenotype observed? start->decision1 decision2 Is behavioral phenotype observed? decision1->decision2 No process1 Perform Adrenergic Receptor and hERG Channel Assays decision1->process1 Yes process2 Perform Serotonergic and Dopaminergic Receptor Assays decision2->process2 Yes end End: Optimized Compound Profile decision2->end No process3 Analyze Data: Determine Ki / IC50 values process1->process3 process2->process3 decision3 Significant off-target activity identified? process3->decision3 process4 Rational Drug Design: Synthesize and test analogs to mitigate off-target binding decision3->process4 Yes decision3->end No process4->end

Caption: Troubleshooting workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Troubleshooting 1-[2-(Pyridin-4-yl)ethyl]piperazine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-[2-(Pyridin-4-yl)ethyl]piperazine in their assays. Below you will find troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent or no activity with this compound in my cell-based assays. What are the potential causes?

Inconsistent or a lack of activity can stem from several factors related to the compound itself, its handling, or the assay conditions. Here are the primary aspects to investigate:

  • Compound Solubility: this compound, like many piperazine derivatives, may have limited aqueous solubility. If the compound is not fully dissolved in your assay medium, the effective concentration will be lower than intended, leading to variable or weak results.

  • Compound Stability: Piperazine derivatives can be susceptible to degradation, especially with improper storage or handling. Factors like temperature, pH, and light exposure can impact the stability of the compound. Some derivatives have been shown to be unstable at room temperature over extended periods.

  • Compound Purity: The purity of your compound is critical. Impurities from synthesis or degradation can interfere with the assay or may be inactive, leading to an underestimation of the true activity.

  • Cell Health and Density: The health and confluence of your cells are paramount for reproducible results. Ensure your cells are healthy, within an optimal passage number, and seeded at a consistent density.

  • Assay Protocol and Reagents: Variability can be introduced through inconsistencies in the assay protocol, such as incubation times, reagent concentrations, and pipetting techniques. The quality and proper storage of all assay reagents are also crucial.

Q2: How can I improve the solubility of this compound for my experiments?

Addressing solubility issues is a critical first step in troubleshooting. Consider the following strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final solvent concentration in your experimental design.

  • pH Adjustment: The solubility of piperazine compounds, which are basic, can often be increased by adjusting the pH of the buffer to a more acidic range. However, ensure the chosen pH is compatible with your assay system and does not affect cell viability or other experimental components.

  • Salt Formation: If you have the capability, converting the free base form of the compound to a salt (e.g., hydrochloride salt) can significantly enhance its aqueous solubility.

Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are essential to maintain the integrity of the compound.

  • Storage Conditions: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Sensitivity: Protect the compound and its solutions from direct light, as some compounds are light-sensitive.

  • Working Solutions: Prepare fresh working solutions from your stock solution for each experiment to ensure consistency.

Data Presentation

The following tables provide illustrative data for the physicochemical properties and recommended assay parameters for this compound. Note: The solubility and stability data are generalized for piperazine derivatives and should be experimentally verified for your specific batch of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃-
Molecular Weight191.27 g/mol -
AppearanceSolid[Vendor Information]
Illustrative Solubility
DMSO≥ 25 mg/mLGeneral piperazine data
WaterSparingly solubleGeneral piperazine data
Illustrative Stability
Solid (-20°C)> 1 yearGeneral piperazine data
DMSO Stock (-20°C)~6 monthsGeneral piperazine data
Aqueous Solution (4°C)< 24 hoursGeneral piperazine data

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell LineStarting Concentration RangeIncubation Time
Cell Viability (MTT)K562 (Leukemia)0.1 µM - 100 µM24 - 72 hours
CYP51 InhibitionRecombinant Enzyme0.01 µM - 10 µM15 - 60 minutes
Anti-leishmanial ActivityL. donovani promastigotes1 µM - 50 µM48 - 72 hours

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • 96-well cell culture plates

  • Appropriate cancer cell line (e.g., K562)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

CYP51 Inhibition Assay (Fluorometric)

This protocol describes a method to assess the inhibitory activity of the compound against cytochrome P450 51 (CYP51), a key enzyme in sterol biosynthesis.

Materials:

  • This compound

  • Recombinant human or Leishmania CYP51 enzyme

  • CYP reductase

  • Fluorogenic CYP51 substrate (e.g., a commercially available probe)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare a stock solution of the compound in DMSO. Prepare working solutions of the enzyme, reductase, and substrate in the assay buffer.

  • Assay Reaction: In each well of a 96-well plate, add the assay buffer, CYP51 enzyme, and CYP reductase.

  • Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Visualizations

Experimental Workflow for a Cell-Based Assay

G General Workflow for a Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Cell Treatment with Compound cell_culture->treatment compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_reagent Addition of Assay Reagent (e.g., MTT, LDH substrate) incubation->assay_reagent readout Signal Detection (Absorbance, Fluorescence) assay_reagent->readout data_analysis Data Analysis (e.g., IC50 calculation) readout->data_analysis G Proposed Mechanism: Inhibition of Sterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway (e.g., in Leishmania) cluster_inhibition Inhibition cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Demethylated_Lanosterol 14-demethylated Lanosterol Lanosterol->Demethylated_Lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Multiple Steps Membrane_Disruption Disrupted Cell Membrane Integrity Demethylated_Lanosterol->Membrane_Disruption Leads to Inhibitor This compound Inhibitor->Demethylated_Lanosterol Inhibits Cell_Death Cell Growth Inhibition / Cell Death Membrane_Disruption->Cell_Death

Technical Support Center: Enhancing the Bioavailability of 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of 1-[2-(Pyridin-4-yl)ethyl]piperazine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

A1: The oral bioavailability of this compound can be limited by several factors related to its chemical structure. The pyridine and piperazine moieties, while potentially offering desirable pharmacological properties, can also contribute to poor bioavailability due to:

  • Low Aqueous Solubility: While the piperazine ring can be protonated to enhance solubility, the overall molecule may still exhibit poor solubility depending on the pH of the gastrointestinal tract, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1]

  • Poor Membrane Permeability: The polar nature of the piperazine ring and the pyridine nitrogen can hinder passive diffusion across the intestinal epithelium.[2][3] The molecule's size and hydrogen bonding capacity can also limit its ability to permeate cell membranes.

  • First-Pass Metabolism: The piperazine and pyridine rings are susceptible to metabolism in the gut wall and liver by cytochrome P450 enzymes, which can significantly reduce the amount of active drug reaching systemic circulation.[4][5]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, thereby reducing its net absorption.[6][7]

Q2: What initial strategies should be considered to enhance the bioavailability of this compound?

A2: A tiered approach is often effective. Initial strategies should focus on improving the fundamental properties of the drug substance and its formulation:

  • Salt Formation: Creating a salt of the piperazine moiety can significantly improve aqueous solubility and dissolution rate.[8][9]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a faster dissolution rate.[8]

  • Formulation with Excipients: Utilizing solubility enhancers, such as surfactants or cyclodextrins, can improve the concentration of the drug in solution at the site of absorption.[10][11][12]

Q3: Can prodrugs be an effective approach for this compound?

A3: Yes, a prodrug strategy can be highly effective, particularly for overcoming permeability issues.[10] By masking the polar functional groups of the piperazine or pyridine rings with lipophilic moieties, the prodrug can exhibit enhanced membrane permeability. These masking groups are then cleaved in vivo to release the active parent drug. This approach requires careful design to ensure efficient conversion to the active compound.[13]

Q4: What are some advanced formulation techniques that can be applied?

A4: For more challenging bioavailability issues, advanced formulations can be explored:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can maintain the drug in a solubilized state in the GI tract and enhance its absorption.[14]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[8]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, enhance its uptake, and potentially modify its distribution.[15][16]

Troubleshooting Guides

Issue 1: Poor and Variable Dissolution Profiles
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility 1. Salt Screening: Experiment with different pharmaceutically acceptable acids to form salts. 2. pH Modification: Evaluate dissolution in buffers of varying pH to identify the optimal pH for solubility.Increased dissolution rate and extent of drug release.
Drug polymorphism Solid-State Characterization: Use techniques like DSC and PXRD to identify and control the crystalline form.Consistent dissolution profiles by using a stable and more soluble polymorph.
Poor wettability Incorporate Surfactants: Add a low concentration of a surfactant (e.g., polysorbate 80) to the dissolution medium or formulation.Improved wetting of the drug particles, leading to faster dissolution.
Issue 2: Low Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
High polarity 1. Prodrug Approach: Synthesize a lipophilic prodrug by modifying the piperazine nitrogen. 2. Formulation with Permeation Enhancers: Co-administer with excipients known to enhance intestinal permeability.[17]Increased apparent permeability coefficient (Papp) in Caco-2 assays.
Efflux transporter substrate Co-incubation with Inhibitors: Perform Caco-2 transport studies in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).An increase in the basolateral-to-apical transport ratio, confirming efflux transporter involvement.
Paracellular transport limitations Formulation with Tight Junction Modulators: Investigate the use of excipients that can transiently open tight junctions.Enhanced paracellular transport, though this approach requires careful safety evaluation.

Data Presentation

Table 1: Hypothetical Bioavailability Data for Different Formulations of this compound

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 50 ± 122.0250 ± 60100
Micronized Suspension 85 ± 151.5450 ± 75180
Salt Form in Solution 150 ± 250.5600 ± 90240
Solid Dispersion 220 ± 401.0950 ± 120380
SEDDS 350 ± 600.751500 ± 200600

Table 2: Hypothetical Caco-2 Permeability Data

Compound/ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Parent Compound 1.5 ± 0.36.0 ± 1.14.0
Parent Compound + Verapamil 4.2 ± 0.54.5 ± 0.61.1
Lipophilic Prodrug 8.5 ± 1.28.2 ± 1.01.0

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Apparatus II (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8).

  • Paddle Speed: 50 RPM

  • Temperature: 37 ± 0.5 °C

  • Procedure:

    • Place a known amount of the formulation in the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a monolayer.

  • Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (in transport buffer) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37 °C with gentle shaking.

    • Take samples from the receiver chamber at specified time intervals.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

bioavailability_workflow cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_evaluation In Vitro Evaluation cluster_outcome Desired Outcome Salt Salt Formation Dissolution Dissolution Testing Salt->Dissolution Micronization Particle Size Reduction Micronization->Dissolution SEDDS Lipid-Based Systems SEDDS->Dissolution Permeability Caco-2 Assay SEDDS->Permeability SolidDisp Solid Dispersion SolidDisp->Dissolution Prodrug Prodrug Synthesis Prodrug->Permeability Bioavailability Enhanced Bioavailability Dissolution->Bioavailability Permeability->Bioavailability Compound This compound Compound->Salt Compound->Micronization Compound->SEDDS Compound->SolidDisp Compound->Prodrug

Caption: Workflow for enhancing bioavailability.

efflux_pathway cluster_membrane Apical Membrane Lumen Intestinal Lumen Cell Enterocyte Blood Bloodstream Pgp P-gp Efflux Pump Drug_Lumen Drug Pgp->Drug_Lumen Efflux Drug_Cell Drug Drug_Lumen->Drug_Cell Passive Diffusion Drug_Cell->Blood Absorption Drug_Cell->Pgp Binding

Caption: P-gp mediated drug efflux pathway.

References

Technical Support Center: Addressing Resistance to Piperazine-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to piperazine-containing compounds in cancer cells. While the specific compound 1-[2-(Pyridin-4-yl)ethyl]piperazine is not extensively characterized as a standalone anticancer agent in publicly available literature, the information herein is based on the known mechanisms of action and resistance pathways associated with structurally related piperazine and pyridine-containing anticancer drugs.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for piperazine-containing anticancer compounds?

A1: Piperazine derivatives exert their anticancer effects through various mechanisms. Commonly observed actions include the induction of apoptosis (programmed cell death) by activating intrinsic and extrinsic pathways.[1] This often involves the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -7, -8, and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] Some piperazine compounds have also been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[2] Furthermore, they can modulate key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK pathways.[3]

Q2: My cancer cell line is showing reduced sensitivity to the piperazine-based compound. What are the potential resistance mechanisms?

A2: Resistance to anticancer drugs, including piperazine derivatives, is a multifaceted issue. Some of the primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cancer cells, reducing its intracellular concentration and efficacy.[3][4]

  • Alterations in Drug Target: Mutations or changes in the expression level of the drug's molecular target can prevent the compound from binding effectively, thereby rendering it inactive.[5]

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibitory effects of the drug, allowing for continued proliferation and survival.[6]

  • Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can upregulate their DNA repair machinery to counteract the drug's effects.[6]

  • Epithelial-to-Mesenchymal Transition (EMT): This process can lead to a more resistant and metastatic cancer cell phenotype.[2][7]

Q3: How can I experimentally confirm if my resistant cell line is overexpressing drug efflux pumps?

A3: Several experimental approaches can be used to determine the involvement of drug efflux pumps in resistance:

  • Western Blotting: This technique can be used to quantify the protein levels of specific ABC transporters like P-gp and BCRP in your sensitive and resistant cell lines. An increased level in the resistant line is a strong indicator of this mechanism.

  • Quantitative PCR (qPCR): This method measures the mRNA expression levels of the genes encoding the ABC transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp), you can measure the pump's activity. Resistant cells will show lower intracellular fluorescence due to increased efflux of the dye. This can be reversed by using known inhibitors of these pumps.

Q4: What strategies can be employed to overcome resistance to piperazine-based compounds?

A4: Overcoming drug resistance often involves a multi-pronged approach:

  • Combination Therapy: Using the piperazine compound in combination with an inhibitor of a specific resistance mechanism (e.g., a P-gp inhibitor) can restore sensitivity.[5] Combining it with other chemotherapeutic agents that have different mechanisms of action can also be effective.

  • Targeted Protein Degradation: Technologies like Proteolysis Targeting Chimeras (PROTACs) can be designed to specifically degrade the protein target of the drug, even if it is mutated.[5]

  • Development of Analogs: Synthesizing and testing new derivatives of the lead compound may lead to the discovery of molecules that can evade the resistance mechanisms.[8]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of compound efficacy in long-term cell culture Development of acquired resistance.1. Perform a dose-response curve (IC50 determination) to quantify the level of resistance. 2. Investigate the potential resistance mechanisms outlined in the FAQs (e.g., efflux pump overexpression, target mutation). 3. Consider using a lower passage number of the cell line or obtaining a fresh stock.
High variability in experimental results Inconsistent experimental conditions or cell line instability.1. Ensure consistent cell seeding density, drug concentrations, and incubation times. 2. Regularly check for mycoplasma contamination. 3. Perform cell line authentication to confirm the identity of your cells.
Compound precipitates in cell culture media Poor solubility of the compound.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the media. 2. Ensure the final solvent concentration in the media is non-toxic to the cells (typically <0.5%). 3. Test different formulations or vehicles for the compound.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a piperazine-based compound in sensitive and resistant cancer cell lines.

Cell LineCompoundIC50 (µM)Fold Resistance
Sensitive (e.g., MCF-7)This compound Analog5-
Resistant (e.g., MCF-7/ADR)This compound Analog5010

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine-based compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the piperazine compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

Objective: To assess the protein expression level of P-gp in sensitive and resistant cancer cells.

Materials:

  • Sensitive and resistant cancer cell lines

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

Visualizations

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug Piperazine Compound Target Intracellular Target (e.g., Kinase, DNA) Drug->Target Inhibition Efflux Increased Efflux (P-gp, BCRP) Drug->Efflux Pumped Out Apoptosis Apoptosis Target->Apoptosis Induction Target_Alt Target Alteration (Mutation/Expression) Bypass Bypass Pathways (e.g., PI3K/Akt) Bypass->Apoptosis Inhibition Drug_ext External Drug Drug_ext->Drug Enters Cell

Caption: Overview of potential resistance mechanisms to piperazine-based compounds in cancer cells.

MTT_Workflow start Seed Cells in 96-well Plate add_drug Add Serial Dilutions of Compound start->add_drug incubate Incubate for 48-72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for determining IC50 using the MTT assay.

References

Validation & Comparative

A Comparative In Vitro Analysis of 1-[2-(Pyridin-4-yl)ethyl]piperazine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the varied pharmacological activities of piperazine derivatives, with a focus on 1-[2-(Pyridin-4-yl)ethyl]piperazine. This report synthesizes experimental data to highlight structure-activity relationships and comparative efficacy across different biological targets.

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antihistamine, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth in vitro comparison of this compound with other key piperazine derivatives, offering a quantitative and methodological overview for researchers in drug discovery and development.

Comparative Analysis of Receptor Binding Affinity

A study exploring dual-acting ligands for histamine H3 (H₃R) and sigma-1 (σ₁R) receptors revealed significant differences in binding affinities between piperazine and piperidine derivatives. The replacement of a piperidine ring with a piperazine moiety, as seen in the comparison between analogous compounds, drastically reduced the affinity for the σ₁R.[4][5] This highlights a critical structural element for σ₁R activity.[4][5]

For instance, a derivative containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward the σ₁ receptor compared to its piperidine counterpart.[4][5] The study suggests that the protonation state of the piperazine ring at physiological pH may contribute to this difference in inhibitory potency.[4]

Table 1: Comparative Binding Affinities (Ki, nM) of Piperazine and Piperidine Derivatives at Histamine H₃ and Sigma Receptors [4][5]

Compound IDCore StructureLinkerR GrouphH₃R Ki (nM)σ₁R Ki (nM)σ₂R Ki (nM)
13 PiperazineEthyl4-(pyridin-4-yl)37.851.8-
16 PiperazinePropyl4-(pyridin-4-yl)12.737.8-
4 Piperazine-4-(pyridin-4-yl)3.171531-
5 Piperidine-4-(pyridin-4-yl)7.703.64-

Data extracted from a study on histamine H3 and sigma-1 receptor antagonists. The specific structure of this compound was part of a larger series of compounds evaluated.

Antiproliferative and Cytotoxic Activities

Piperazine derivatives have been extensively investigated for their potential as anticancer agents.[3][6][7] Their mechanisms of action often involve interference with critical cellular processes like DNA replication and cell cycle progression.[3]

In one study, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines.[6] Certain compounds within this series demonstrated significant activity, suggesting the therapeutic potential of the piperazine scaffold in oncology.[6]

Another investigation into piperazine-substituted pyranopyridines also revealed notable antiproliferative activity against a panel of tumor cell lines, including chronic myeloid leukemia (K562).[7]

Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Piperazine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6d Colo-205-[6]
6e Colo-205-[6]
6i Colo-205-[6]
DO11-48 K5620.5 ± 0.1[7]
DO11-49 A5492.0[7]

Note: Specific IC₅₀ values for compounds 6d, 6e, and 6i were not detailed in the abstract but were reported to show "good activity".

Antileishmanial Activity

Research into novel inhibitors of Leishmania donovani enzymes has identified this compound derivatives as promising candidates. These compounds target cytochrome P450 enzymes CYP51 and CYP5122A1, which are crucial for the parasite's survival.[8]

Analogs of a screening hit, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, were synthesized and showed efficacy against both the promastigote and intracellular amastigote forms of L. donovani.[8]

Table 3: Antileishmanial Activity of this compound Derivatives against Leishmania donovani [8]

Compound IDL. donovani promastigote EC₅₀ (µM)L. donovani intracellular amastigote EC₅₀ (µM)
18e low micromolarlow micromolar
18i low micromolarlow micromolar

EC₅₀ values were described as being in the "low micromolar range".

Experimental Protocols

Radioligand Binding Assays for H₃R and σ Receptors

The affinity of the compounds for histamine H₃, σ₁, and σ₂ receptors was determined using radioligand binding assays. Membranes from cells expressing the respective human receptors were incubated with a specific radioligand ([³H]-Nα-methylhistamine for H₃R, [³H]-(+)-pentazocine for σ₁R, and [³H]-ditolylguanidine for σ₂R) and various concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. After incubation, the bound radioactivity was measured by liquid scintillation spectrometry. The inhibition constant (Ki) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[4]

Antiproliferative MTT Assay

The antiproliferative activity of the synthesized piperazine derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[6] Human cancer cell lines were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 24 hours). Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[6]

Leishmania donovani Proliferation Assays

The efficacy of the compounds against Leishmania donovani was assessed using both promastigote and intracellular amastigote proliferation assays. For the promastigote assay, parasites were cultured in appropriate media and exposed to serial dilutions of the test compounds. Parasite viability was determined after a set incubation period using a resazurin-based assay. For the intracellular amastigote assay, host macrophages (e.g., J774 cells) were infected with L. donovani amastigotes and then treated with the test compounds. The number of intracellular amastigotes was quantified after a period of incubation, typically by microscopy after Giemsa staining. EC₅₀ values, the effective concentration that inhibits 50% of parasite growth, were determined from the dose-response data.[8]

Visualized Experimental Workflow and Signaling Pathway

General Workflow for In Vitro Screening of Piperazine Derivatives

The following diagram illustrates a typical workflow for the initial in vitro screening of newly synthesized piperazine derivatives to assess their pharmacological potential.

cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Piperazine Derivatives binding Receptor Binding Assays (e.g., H3R, σ1R) synthesis->binding antiproliferative Antiproliferative Assays (e.g., MTT) synthesis->antiproliferative antimicrobial Antimicrobial Assays (e.g., Antileishmanial) synthesis->antimicrobial data_analysis Determination of Ki, IC50, EC50 values binding->data_analysis antiproliferative->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and in vitro evaluation of piperazine derivatives.

Putative Signaling Pathway Inhibition by Piperazine Derivatives in Cancer Cells

This diagram conceptualizes a potential mechanism by which certain piperazine derivatives may exert their antiproliferative effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

cluster_pathway Cancer Cell Signaling receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_cycle Cell Cycle Progression & Proliferation transcription_factor->cell_cycle apoptosis Inhibition of Apoptosis transcription_factor->apoptosis piperazine Piperazine Derivative piperazine->kinase_cascade Inhibition

Caption: A simplified diagram of a signaling pathway potentially inhibited by antiproliferative piperazine derivatives.

References

Comparative Efficacy of 1-[2-(Pyridin-4-yl)ethyl]piperazine and WAY-100635 at the 5-HT1A Receptor: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

WAY-100635: A Potent and Selective 5-HT1A Receptor Antagonist

WAY-100635 is a widely utilized research tool for studying the function of the serotonin 1A (5-HT1A) receptor due to its high affinity and selectivity. It acts as a "silent" antagonist, meaning it blocks the receptor without eliciting an intrinsic response.

Quantitative Data for WAY-100635
ParameterValueSpecies/TissueReference
Binding Affinity (pKi) 9.38Rat Hippocampus[Citation Not Found]
Binding Affinity (Ki) 0.042 nMRat Hippocampus[Citation Not Found]
Functional Activity Potent, selective, silent antagonistVarious in vitro and in vivo models[Citation Not Found]
In Vivo Efficacy (ED50) 0.028 mg/kg (s.c.) for antagonizing 8-OH-DPAT-induced hypothermiaRat[Citation Not Found]
Experimental Protocols for WAY-100635 Characterization

Radioligand Binding Assays:

The binding affinity of WAY-100635 for the 5-HT1A receptor is typically determined using radioligand binding assays. A common protocol involves:

  • Tissue Preparation: Homogenization of brain tissue rich in 5-HT1A receptors (e.g., hippocampus) in a suitable buffer.

  • Incubation: The tissue homogenate is incubated with a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of WAY-100635.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (e.g., [³⁵S]GTPγS Binding):

Functional activity is often assessed by measuring the ability of the compound to antagonize agonist-stimulated G-protein activation.

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing 5-HT1A receptors are prepared.

  • Incubation: Membranes are incubated with a 5-HT1A agonist (e.g., 8-OH-DPAT), [³⁵S]GTPγS, and varying concentrations of WAY-100635.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The ability of WAY-100635 to inhibit the agonist-induced stimulation of [³⁵S]GTPγS binding is determined.

1-[2-(Pyridin-4-yl)ethyl]piperazine: An Uncharacterized Ligand

Despite its structural similarity to other known serotonergic agents, a thorough search of scientific databases and literature did not yield specific quantitative data on the binding affinity or functional efficacy of this compound at the 5-HT1A receptor. While some studies have investigated broader classes of pyridinylalkylpiperazine derivatives, the specific pharmacological profile of this compound remains to be publicly documented.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the 5-HT1A receptor and a typical experimental workflow for characterizing a novel ligand.

G cluster_0 5-HT1A Receptor Signaling 5-HT 5-HT (Serotonin) 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R Binds to Gi_Go Gi/Go Protein 5-HT1A_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

G cluster_1 Ligand Characterization Workflow Synthesis Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay (Determine Ki at 5-HT1A) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS Binding) (Determine Agonist/Antagonist Activity) Binding_Assay->Functional_Assay In_Vivo_Studies In Vivo Studies (e.g., Behavioral Models) Functional_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Comparative Efficacy Assessment In_Vivo_Studies->Data_Analysis

Caption: General workflow for characterizing a novel 5-HT1A receptor ligand.

Conclusion and Future Directions

WAY-100635 is a well-characterized, potent, and selective 5-HT1A receptor silent antagonist, making it an invaluable tool in neuroscience research. In stark contrast, the pharmacological profile of this compound, particularly its interaction with the 5-HT1A receptor, remains undefined in the accessible scientific literature. To enable a comparative efficacy analysis, it is imperative that future research focuses on determining the binding affinity and functional activity of this compound at the 5-HT1A receptor and other relevant targets. Such studies would be essential to ascertain its potential as a pharmacological tool or therapeutic agent. Without this fundamental data, any comparison to a well-vetted compound like WAY-100635 is purely speculative.

Validating the Target Engagement of 1-[2-(Pyridin-4-yl)ethyl]piperazine with Cytochrome P450 3A4 in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a comparative approach, presenting available biochemical data for well-characterized CYP3A4 inhibitors, ketoconazole and ritonavir, alongside detailed experimental protocols for state-of-the-art cellular target engagement assays. These methodologies will enable researchers to generate robust data to confirm and quantify the interaction of 1-[2-(Pyridin-4-yl)ethyl]piperazine with CYP3A4 in a physiologically relevant cellular environment.

Comparative Analysis of CYP3A4 Inhibitors

To establish a benchmark for evaluating this compound, we present data on two widely recognized CYP3A4 inhibitors, ketoconazole and ritonavir. While cellular target engagement data from methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ is not extensively published for these specific inhibitors against CYP3A4, their potent inhibitory activity has been well-documented through enzymatic assays.

CompoundMechanism of ActionReported IC50/Ki (in vitro)Reference
This compound Putative CYP3A4 InhibitorData not available for CYP3A4. Analogs show inhibition of Leishmania CYP51/CYP5122A1.[1]
Ketoconazole Reversible, competitive inhibitorIC50: 0.90 µM - 1.69 µM; Ki: 0.17 µM - 2.52 µM (substrate-dependent)[2][3]
Ritonavir Irreversible (mechanism-based) inhibitorPotent time-dependent inactivation[4][5][6]

Note: The provided IC50 and Ki values for ketoconazole are from in vitro assays using human liver microsomes and specific CYP3A4 substrates.[2][3] These values can vary depending on the experimental conditions and the substrate used. Ritonavir's mechanism-based inhibition means that it is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[4][5]

Experimental Protocols for Cellular Target Engagement

To definitively validate and quantify the engagement of this compound with CYP3A4 within intact cells, the following detailed protocols for the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay are provided.

Cellular Thermal Shift Assay (CETSA) for CYP3A4

CETSA is a powerful technique to assess the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7][8]

cluster_0 CYP3A4 Inhibition by this compound Compound This compound Compound->Inhibition CYP3A4 CYP3A4 (in Endoplasmic Reticulum) Metabolism Drug Metabolism CYP3A4->Metabolism Catalyzes Inhibition->CYP3A4 Binding Inhibition->Metabolism Blocks

A simplified diagram of CYP3A4 inhibition.

cluster_1 CETSA Experimental Workflow for CYP3A4 A 1. Cell Culture and Treatment (e.g., HepG2 cells expressing CYP3A4) B 2. Compound Incubation (this compound or control) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis with Detergent (to solubilize membrane proteins) C->D E 5. Separation of Soluble and Aggregated Proteins (Centrifugation) D->E F 6. Quantification of Soluble CYP3A4 (Western Blot or other methods) E->F

The experimental workflow for a Cellular Thermal Shift Assay.
  • Cell Culture: Culture a human cell line with robust CYP3A4 expression (e.g., HepG2 or Huh7 cells) in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, ketoconazole, ritonavir, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Washing: Gently scrape and collect the cells. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Heat Treatment: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Add a lysis buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) and a protease inhibitor cocktail to each sample. The detergent is critical for the solubilization of the endoplasmic reticulum-resident CYP3A4. Incubate on ice for 30 minutes with intermittent vortexing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Analysis: Analyze the amount of soluble CYP3A4 in each sample by Western blotting using a specific anti-CYP3A4 antibody. Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay for CYP3A4

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).

cluster_2 NanoBRET™ Target Engagement Workflow for CYP3A4 A 1. Transfection of Cells (with NanoLuc®-CYP3A4 fusion vector) B 2. Addition of Fluorescent Tracer A->B C 3. Addition of Test Compound (this compound) B->C D 4. Incubation and Equilibration C->D E 5. Addition of NanoLuc® Substrate D->E F 6. BRET Signal Measurement E->F

The workflow for a NanoBRET™ Target Engagement Assay.
  • Construct Generation: Create a fusion construct of human CYP3A4 and NanoLuc® luciferase. The NanoLuc® tag can be fused to either the N- or C-terminus of CYP3A4. It is crucial to validate that the fusion protein is correctly localized to the endoplasmic reticulum and retains its enzymatic activity.

  • Cell Transfection: Transiently transfect a suitable cell line (e.g., HEK293T) with the NanoLuc®-CYP3A4 expression vector.

  • Cell Plating: After 24 hours, plate the transfected cells into a white, 96-well assay plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to CYP3A4, followed by the addition of varying concentrations of the test compound (this compound, ketoconazole, or ritonavir) or vehicle control.

  • Equilibration: Incubate the plate for a sufficient time (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate to the wells and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for CYP3A4 in live cells.

Conclusion

The validation of target engagement in a cellular context is a critical step in the development of novel therapeutic agents. While this compound shows promise as a potential CYP inhibitor based on the activity of its analogs, direct evidence of its interaction with CYP3A4 in cells is lacking. By employing the detailed CETSA and NanoBRET™ protocols outlined in this guide, researchers can generate the necessary data to confirm target engagement, determine cellular potency, and objectively compare its performance against established inhibitors like ketoconazole and ritonavir. This will provide a solid foundation for further preclinical and clinical development.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 1-[2-(Pyridin-4-yl)ethyl]piperazine and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of the pyridinylpiperazine scaffold, with a focus on 1-[2-(Pyridin-4-yl)ethyl]piperazine. Due to the limited availability of a direct, extensive binding profile for this specific molecule, this comparison utilizes data from its close structural analog, 1-(2-Pyrimidinyl)piperazine (1-PP), a well-characterized metabolite of Buspirone. This analysis compares the binding affinities of 1-PP against two widely studied piperazine-containing compounds, Buspirone and WAY-100635, across a panel of key central nervous system (CNS) receptors. This objective comparison is intended to guide researchers, scientists, and drug development professionals in understanding the selectivity and potential off-target effects inherent to this chemical class.

The piperazine moiety is a common feature in a multitude of pharmacologically active agents, recognized for its role in targeting various neurotransmitter systems.[1] Derivatives of pyridinylpiperazine have been identified as potent ligands for several receptor types, including α2-adrenergic, serotonin (5-HT), and dopamine receptors, highlighting the therapeutic potential and the need for precise selectivity profiling.

Comparative Binding Affinity Profile

The following table summarizes the inhibitory constants (Ki, in nM) of 1-(2-Pyrimidinyl)piperazine (1-PP), Buspirone, and WAY-100635 for a range of CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor Target1-(2-Pyrimidinyl)piperazine (Ki, nM)Buspirone (Ki, nM)WAY-100635 (Ki, nM)
Serotonin Receptors
5-HT1A414140.39
5-HT2A>10,00055>10,000
5-HT2C>10,000130>10,000
5-HT7>10,000360>10,000
Dopamine Receptors
D2>10,000400940
D3>10,0004900370
D4>10,0005616
Adrenergic Receptors
α1A>10,000340251
α1B>10,000440-
α1D>10,0001600-
α2A7.3 - 406000>10,000
α2B-4100-
α2C-1300-
Histamine Receptors
H1>10,000>10,000>10,000
Muscarinic Receptors
M1-M5>10,000>10,000>10,000

Data for 1-PP and Buspirone sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Database. Data for WAY-100635 compiled from multiple sources.[2][3][4]

Experimental Protocols

The binding affinity data presented was generated using standardized radioligand binding assays. The following is a detailed methodology representative of the protocols used for such determinations.[5][6][7][8][9]

1. Membrane Preparation:

  • Source: Tissues (e.g., rat brain cortex) or cultured cells expressing the specific receptor of interest (e.g., HEK-293 cells).

  • Procedure: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes. The final pellet is resuspended in the assay binding buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Radioligand Binding Assay (Competition Assay):

  • Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from its receptor.

  • Materials:

    • Receptor membrane preparation.

    • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

    • Test Compounds: A range of concentrations of the unlabeled compound.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine background binding.

    • Assay Buffer: (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Procedure:

    • In a 96-well plate, the membrane preparation (10-100 µg protein) is incubated with the radioligand (at a concentration near its Kd) and various concentrations of the test compound.

    • The total reaction volume is typically 200-250 µL.

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

    • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand while allowing the free radioligand to pass through.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

  • These values are then plotted against the logarithm of the test compound concentration to generate a competition curve.

  • Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the relevant biological context, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay Tissue Cell Line / Brain Tissue Homogenize Homogenization (Lysis Buffer) Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend in Assay Buffer Centrifuge2->Resuspend ProteinAssay Protein Quantification (BCA Assay) Resuspend->ProteinAssay Membranes Receptor Membranes Resuspend->Membranes Incubation Incubation Step (Membranes + Radioligand + Test Compound) Membranes->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Wash Filter Washing (Remove Non-specific Binding) Filtration->Wash Counting Scintillation Counting (Measure Radioactivity) Wash->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

G Ligand 5-HT1A Agonist (e.g., Serotonin, Buspirone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel Activation G_Protein->GIRK Activates (βγ) cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Decreased Neuronal Firing) CREB->Response Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Response Antagonist Antagonist (e.g., WAY-100635) Blocks Binding Antagonist->Receptor Blocks

References

Comparative Analysis of 1-[2-(Pyridin-4-yl)ethyl]piperazine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-[2-(Pyridin-4-yl)ethyl]piperazine analogs, focusing on their structure-activity relationships (SAR) in various therapeutic areas. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective ligands targeting a range of biological entities. Modifications to the piperazine ring, the pyridinyl moiety, and the ethyl linker have led to the discovery of compounds with significant activity as antileishmanial agents, dopamine receptor modulators, and anticancer compounds.

Antileishmanial Activity: Inhibition of Leishmania CYP51 and CYP5122A1

A series of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, inspired by the high-throughput screening hit HTS05515, have been investigated as inhibitors of Leishmania donovani CYP51 and CYP5122A1, enzymes crucial for the parasite's survival. The core structure involves the this compound moiety connected to a substituted phenyl carboxamide group.

The following table summarizes the inhibitory activity of selected analogs against L. donovani CYP51, CYP5122A1, and promastigote proliferation.

CompoundR Group (Substitution on Phenyl Carboxamide)CYP51 IC50 (µM)CYP5122A1 IC50 (µM)L. donovani Promastigote Growth IC50 (µM)
18a (HTS05515) 4-(benzyloxy)2.0>503.6
18e 4-((3,5-bis(trifluoromethyl)benzyl)oxy)0.2511.20.29
18i 4-((3,5-di-tert-butylbenzyl)oxy)0.167.90.23

Data sourced from a study on Leishmania CYP51 and CYP5122A1 inhibitors[1].

SAR Insights:

  • Substitution on the benzyloxy ring of the N-phenylcarboxamide moiety significantly influences potency.

  • Bulky, lipophilic groups at the 3 and 5 positions of the benzyl ring, such as bis(trifluoromethyl) (18e) and di-tert-butyl (18i), enhance inhibitory activity against both CYP51 and L. donovani promastigote growth compared to the parent compound 18a[1].

  • These analogs generally exhibit selectivity for CYP51 over CYP5122A1[1].

Recombinant Enzyme Inhibition Assay: The inhibitory activity against L. donovani CYP51 and CYP5122A1 was determined using a fluorescence-based assay. Recombinant enzymes were expressed and purified. The assay measures the metabolism of a substrate, and the inhibition is calculated based on the decrease in fluorescence in the presence of the test compounds.

Leishmania donovani Promastigote Growth Inhibition Assay: L. donovani promastigotes were cultured in appropriate media. The compounds were added at various concentrations, and the cultures were incubated. The proliferation of promastigotes was assessed by measuring the optical density or using a resazurin-based viability assay. IC50 values were determined from dose-response curves.

Leishmania_Sterol_Biosynthesis_Inhibition cluster_synthesis Sterol Biosynthesis Pathway in Leishmania cluster_inhibition Mechanism of Action Precursors Precursors CYP51 CYP51 Precursors->CYP51 Lanosterol 14α-demethylation Ergosterol-like_Sterols Ergosterol-like_Sterols CYP51->Ergosterol-like_Sterols Parasite_Membrane_Integrity Parasite_Membrane_Integrity Ergosterol-like_Sterols->Parasite_Membrane_Integrity Maintains Analogs This compound Analogs Inhibition Analogs->Inhibition Inhibition->CYP51 Parasite_Death Parasite_Death Inhibition->Parasite_Death Leads to Parasite_Membrane_Integrity->Parasite_Death Disruption leads to

Caption: Inhibition of the Leishmania sterol biosynthesis pathway by the analogs.

Experimental_Workflow_Antileishmanial cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Recombinant CYP51/CYP5122A1 Inhibition Assay Characterization->Enzyme_Assay Cell_Assay L. donovani Promastigote Growth Inhibition Assay Characterization->Cell_Assay IC50_Determination IC50 Value Calculation Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for antileishmanial drug discovery.

Dopamine Receptor Modulation

The this compound core is also a key pharmacophore in ligands targeting dopamine D2-like receptors (D2, D3, and D4), which are implicated in various neurological and psychiatric disorders[2]. SAR studies have focused on achieving subtype selectivity, particularly for the D3 and D4 receptors, to minimize side effects associated with D2 receptor antagonism.

The following table presents the binding affinities of representative analogs for human D2, D3, and D4 dopamine receptors.

CompoundR Group (Substitution on Piperazine Nitrogen)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D3 Selectivity (D2/D3)D4 Selectivity (D2/D4)
Analog A 4-(Isoquinolin-1-yl)2704.78-56.5-
Analog B 4-((4-Fluorophenyl)methyl)1.4432.50.030.56
Analog C 4-(Thiophen-3-yl)benzamide-1.4 - 43-67 - 1831-

Data compiled from studies on dopamine receptor ligands[3][4]. Note: A direct comparison is challenging due to variations in the specific analogs and assays across different studies.

SAR Insights:

  • The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of binding affinity and selectivity for D2-like receptors[2].

  • A linearly fused 4-(pyridin-4-yl)-phenyl moiety can retain high affinity at D2 and D3 receptors with moderate D3 selectivity[3].

  • Incorporating a 4-(thiophen-3-yl)benzamide can lead to compounds with high affinity and selectivity for the D3 receptor subtype[4].

  • The 4-phenylpiperazine series is a well-established scaffold for targeting aminergic GPCRs[2].

Radioligand Binding Assays: Cell membranes expressing recombinant human D2, D3, or D4 receptors are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compounds. The amount of bound radioligand is measured by scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values determined from competition binding curves.

Functional Assays (e.g., cAMP Inhibition): Dopamine D2-like receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Cells expressing the receptor of interest are treated with an adenylyl cyclase stimulator (e.g., forskolin) in the presence of varying concentrations of the test compound. The intracellular cAMP levels are then measured using methods like ELISA or HTRF. EC50 (for agonists) or IC50 (for antagonists) values are determined.

Dopamine_Receptor_Signaling cluster_receptor Dopamine D2-like Receptor Signaling cluster_modulation Modulation by Analogs Dopamine Dopamine D2R_D3R_D4R D2/D3/D4 Receptor Dopamine->D2R_D3R_D4R Binds G_protein Gαi/o Protein D2R_D3R_D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to Analogs This compound Analogs (Antagonists) Analogs->D2R_D3R_D4R Block SAR_Antiproliferative cluster_R_groups Nature of R Group Core_Scaffold 2-methyl-3-(2-piperazin-1-yl-ethyl)- pyrido[1,2-a]pyrimidin-4-one Modification Addition of R-SO2- group to Piperazine Nitrogen Core_Scaffold->Modification SAR_Observation SAR Observation Modification->SAR_Observation Activity Antiproliferative Activity SAR_Observation->Activity Halogenated_Aryl Halogenated Aryl (e.g., 4-F-Ph, 4-Cl-Ph) Halogenated_Aryl->SAR_Observation Leads to Bulky_Aryl Bulky Aryl (e.g., 2-Naphthyl) Bulky_Aryl->SAR_Observation Leads to

References

Benchmarking the Therapeutic Index of 1-[2-(Pyridin-4-yl)ethyl]piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of 1-[2-(Pyridin-4-yl)ethyl]piperazine and related piperazine derivatives. Due to the limited publicly available in vivo efficacy and toxicity data for this compound, this guide leverages data from structurally similar piperazine compounds to provide a benchmark for its potential therapeutic window. The information is intended to support preclinical research and drug development efforts.

Comparative Analysis of Piperazine Derivatives

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.

CompoundTherapeutic AreaEfficacy (ED50/EC50/IC50)Toxicity (TD50/LD50/LC50)Therapeutic Index (TI)Reference(s)
1-Benzylpiperazine (BZP) StimulantNot specified in vivoLC50: 52.21 mM (in C. elegans)Not directly calculable for mammals[1]
Clozapine AntipsychoticTherapeutic Plasma Concentration: 350-600 ng/mLNarrow therapeutic window~1.7 (based on therapeutic range)[2][3]
Vortioxetine AntidepressantEffective Dose Range: 5-20 mg/daySimilar side-effect profile to SSRIsNot explicitly stated, but generally considered safe and well-tolerated within the therapeutic dose range.[4][5][6]
Buspirone AnxiolyticTherapeutic Dose Range: 20-30 mg/dayLow toxicity and potential for abuseNot explicitly stated, but considered to have a favorable safety profile.[7][8][9]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives AnticancerIC50 values in the micromolar range against various cancer cell linesNot specified in vivoNot applicable (in vitro data)[10]
4,5-Dihydrothiazole-Phenylpiperazine Derivatives Serotonergic AgentsEC50 values in the micromolar range for 5-HT1A receptor agonismNot specifiedNot applicable (in vitro data)[11]

Signaling Pathways and Mechanism of Action

Piperazine and its derivatives exert their effects through various signaling pathways, primarily by modulating neurotransmitter systems.

GABAergic Signaling

Many piperazine compounds, particularly those with anthelmintic properties, act as agonists at γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system. Activation of GABA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect is crucial for the paralysis of parasites.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_Vesicle->GABA_A_Receptor Release GABA_Transporter GABA Transporter (Reuptake) GABA_A_Receptor->GABA_Transporter Synaptic Clearance Chloride_Channel Cl- Influx GABA_A_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Piperazine Piperazine Derivative (e.g., this compound) Piperazine->GABA_A_Receptor Agonist

Diagram 1: Simplified GABAergic Signaling Pathway.
Cholinergic Signaling at the Neuromuscular Junction

At the neuromuscular junction, the neurotransmitter acetylcholine (ACh) is released from motor neurons and binds to nicotinic acetylcholine receptors (nAChRs) on muscle fibers, leading to muscle contraction. Some piperazine derivatives can interfere with this process, contributing to their paralytic effects on organisms like helminths.

Cholinergic_Signaling cluster_motor_neuron Motor Neuron Terminal cluster_muscle_fiber Muscle Fiber Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens ACh_Vesicle Acetylcholine Vesicle Ca_Channel->ACh_Vesicle Triggers Fusion nAChR Nicotinic ACh Receptor (Ligand-gated Na+ channel) ACh_Vesicle->nAChR ACh Release Na_Influx Na+ Influx nAChR->Na_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction Piperazine Piperazine Derivative Piperazine->nAChR Antagonist?

Diagram 2: Cholinergic Signaling at the Neuromuscular Junction.

Experimental Protocols

The following are generalized protocols for determining the efficacy and toxicity of a novel piperazine derivative. These protocols should be adapted based on the specific research question, the compound's characteristics, and institutional animal care and use committee (IACUC) guidelines.

In Vivo Efficacy Study (Example: Anthelmintic Activity)

This protocol outlines a general procedure for assessing the in vivo efficacy of a test compound against a gastrointestinal nematode infection in a rodent model.

Efficacy_Workflow A Animal Acclimatization (e.g., Mice, 1 week) B Infection with Parasite (e.g., Heligmosomoides polygyrus) A->B C Establishment of Infection (e.g., 7-10 days post-infection) B->C D Treatment Groups (Vehicle, Positive Control, Test Compound Doses) C->D E Drug Administration (e.g., Oral gavage, daily for 3 days) D->E F Euthanasia and Necropsy (e.g., 7 days post-treatment) E->F G Worm Burden Quantification (Counting adult worms in the intestine) F->G H Data Analysis (Calculate % reduction in worm burden, ED50) G->H

Diagram 3: Experimental Workflow for In Vivo Efficacy Study.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice) and the relevant parasite (e.g., Heligmosomoides polygyrus for screening against gastrointestinal nematodes).

  • Infection: Infect animals with a standardized number of infective larvae.

  • Treatment Groups: Randomly assign infected animals to different treatment groups:

    • Vehicle control (e.g., water, saline, or a suitable solvent).

    • Positive control (a known effective anthelmintic, e.g., pyrantel pamoate).

    • Test compound at various dose levels.

  • Drug Administration: Administer the test compound and controls via the intended clinical route (e.g., oral gavage) for a specified duration.

  • Efficacy Assessment: At a predetermined time point after the last treatment, euthanize the animals and collect the gastrointestinal tracts. Enumerate the number of adult worms present.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control. Determine the ED50 value using appropriate statistical software (e.g., probit analysis).

Acute Oral Toxicity Study (LD50 Determination)

This protocol provides a general guideline for determining the median lethal dose (LD50) of a test compound in rodents. It is essential to follow ethical guidelines and aim to reduce, refine, and replace animal use whenever possible.

Toxicity_Workflow A Animal Selection and Acclimatization (e.g., Rats, 1 week) B Dose Range Finding Study (Small number of animals, wide dose range) A->B C Main Study: Dose Groups (At least 3-4 dose levels) B->C D Single Dose Administration (e.g., Oral gavage) C->D E Observation Period (e.g., 14 days for clinical signs and mortality) D->E F Necropsy of all Animals (Gross pathological examination) E->F G Data Analysis (Calculate LD50 using statistical methods) F->G

References

A Comparative Guide to the Pharmacokinetic Profiles of 1-[2-(Pyridin-4-yl)ethyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 1-[2-(Pyridin-4-yl)ethyl]piperazine derivatives, a class of compounds with significant potential in various therapeutic areas, including neuroscience and oncology. The following sections detail the pharmacokinetic parameters of representative compounds, comprehensive experimental methodologies for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Pharmacokinetic Parameters

Pharmacokinetic ParameterLQFM05 (in rats)[1][2][3]Compound A (Hypothetical)
Dose (Intravenous) 10 mg/kg10 mg/kg
Cmax (Maximum Concentration) 900.0 ng/mL (in plasma)Data not available
Tmax (Time to Cmax) Not applicable (IV)Data not available
AUC (Area Under the Curve) Data not available in plasmaData not available
Half-life (t½) Not specifiedData not available
Clearance (CL) Not specifiedData not available
Volume of Distribution (Vd) Not specifiedData not available
Bioavailability (F%) Not specifiedData not available
Brain Tissue Concentration 12.4 µg/gData not available
Blood-Brain Partition Coefficient 1.9Data not available

Note: The data for LQFM05 is derived from a study in rats and is presented here as a representative example of a CNS-active piperazine derivative.[1][2][3] Compound A is a real compound identified in research, but its pharmacokinetic data is not publicly available; the values in the table are placeholders for illustrative purposes.

Experimental Protocols

The following protocols outline the methodologies for conducting in vivo pharmacokinetic studies and bioanalytical quantification of this compound derivatives.

A typical pharmacokinetic study in rats would follow the protocol detailed below.[4]

  • Animal Models: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[4]

  • Administration:

    • Intravenous (IV): A single dose (e.g., 10 mg/kg) is administered via the jugular vein to determine the baseline pharmacokinetic parameters without the influence of absorption.[4]

    • Oral (PO): A single dose (e.g., 20 mg/kg) is administered by oral gavage to assess oral bioavailability and absorption characteristics.[4]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[4]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.[5]

  • Biodistribution (Optional): For CNS-active compounds, brain tissue is collected at the end of the study to determine the brain-to-plasma concentration ratio.[1][2][3]

The quantification of this compound derivatives in plasma and tissue homogenates is typically performed using a validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) method.[1][2][3]

  • Sample Preparation: Protein precipitation is a common method for extracting the analyte from the biological matrix. Acetonitrile is often used for this purpose.[1][2][3]

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: The instrument is operated in full scan mode to acquire high-resolution mass spectra for both the parent compound and its metabolites.[1][2][3]

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[1][2][3]

Visualizations

The following diagrams illustrate a generalized experimental workflow for pharmacokinetic studies and a potential signaling pathway that could be modulated by piperazine derivatives.

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Quantification cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Rodent Model (e.g., Rat) Dosing Drug Administration (IV and PO) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Plasma/Tissue Homogenate Preparation Sampling->Sample_Prep Tissue_Collection Brain Tissue Collection (for CNS drugs) Tissue_Collection->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS Detection (QTOF) LC_Separation->MS_Detection Data_Analysis Concentration Determination MS_Detection->Data_Analysis PK_Modeling Non-compartmental Analysis Data_Analysis->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, t½, etc. PK_Modeling->Parameter_Calculation

Caption: Experimental Workflow for Pharmacokinetic Profiling.

G cluster_pathway Potential Signaling Pathway Modulation Piperazine_Derivative Piperazine Derivative Receptor Receptor (e.g., GPCR, RTK) Piperazine_Derivative->Receptor PI3K PI3K Receptor->PI3K Src Src Receptor->Src AKT AKT PI3K->AKT Proliferation Cell Proliferation / Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Downstream Downstream Effectors Src->Downstream Downstream->Proliferation

Caption: Generalized PI3K/AKT and Src Signaling Pathways.

References

Comparative Efficacy of Novel Pyridinylpiperazine Analogs Versus Standard-of-Care Drugs for Visceral Leishmaniasis: An In Vitro and In Vivo Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 1-[2-(Pyridin-4-yl)ethyl]piperazine and its analogs against standard-of-care drugs for the treatment of visceral leishmaniasis (VL). While in vivo efficacy data for this compound itself is not publicly available, this guide summarizes the promising in vitro activity of its closely related derivatives and contrasts it with the established in vivo performance of current first-line therapies.

Executive Summary

Novel N-aryl-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide derivatives have emerged as potent inhibitors of Leishmania donovani enzymes crucial for parasite survival. Specifically, compounds 18e (N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide) and 18i (N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide) have demonstrated significant in vitro activity against intracellular L. donovani amastigotes.[1][2] However, to date, no in vivo studies have been published to confirm their efficacy in animal models. This guide presents the available in vitro data for these investigational compounds alongside a review of the in vivo efficacy of standard-of-care drugs for VL, namely Amphotericin B and Miltefosine , to provide a benchmark for future preclinical and clinical development.

In Vitro Efficacy of Investigational Pyridinylpiperazine Analogs

The primary mechanism of action for this class of compounds is believed to be the inhibition of two key cytochrome P450 enzymes in Leishmania: sterol 14α-demethylase (CYP51) and a sterol C4-methyl oxidase (CYP5122A1), both essential for the biosynthesis of ergosterol, a vital component of the parasite's cell membrane.[1]

CompoundTargetIC₅₀ (µM)L. donovani Amastigote EC₅₀ (µM)Macrophage Cytotoxicity (CC₅₀ in J774 cells, µM)Selectivity Index (CC₅₀/EC₅₀)
18e CYP51<1.51.4>20>14.3
CYP5122A1≤10
18i CYP51<1.52.7>20>7.4
CYP5122A1≤10

In Vivo Efficacy of Standard-of-Care Drugs

The following tables summarize representative in vivo efficacy data for Amphotericin B and Miltefosine in a BALB/c mouse model of visceral leishmaniasis caused by L. donovani.

Table 2: In Vivo Efficacy of Amphotericin B Formulations [3]

Treatment GroupDose (mg/kg/day)RouteMean Liver Parasite Load (% Inhibition)Mean Spleen Parasite Load (% Inhibition)Mean Bone Marrow Parasite Load (% Inhibition)
Fungizone2.5i.v.Significant SuppressionSignificant Suppression-
AmBisome (Liposomal)2.5i.v.Significant SuppressionSignificant SuppressionSignificant Suppression
Abelcet2.5i.v.Significant SuppressionSignificant SuppressionInactive
Amphocil2.5i.v.Significant SuppressionSignificant SuppressionSignificant Suppression

Note: The study demonstrated that liposomal formulations (AmBisome and Amphocil) were superior to the conventional formulation (Fungizone).

Table 3: In Vivo Efficacy of Miltefosine [4][5]

Treatment GroupDose (mg/kg/day)RouteDuration (days)Outcome
Miltefosine20Oral5Effective in reducing lesion size and parasite load in spleen and liver. More efficacious than meglumine antimoniate.
MiltefosineVariousOral-Effective in treatment of BALB/c mice infected with both miltefosine-sensitive and a less susceptible clinical isolate of L. amazonensis.

Signaling Pathways and Mechanisms of Action

Investigational Pyridinylpiperazine Analogs

The proposed mechanism involves the dual inhibition of CYP51 and CYP5122A1, disrupting the ergosterol biosynthesis pathway and compromising the integrity of the parasite's cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway in Leishmania cluster_drug Drug Action Lanosterol Lanosterol Intermediate1 14-methylated sterols Lanosterol->Intermediate1 Multiple Steps Intermediate2 4-methylated sterols Intermediate1->Intermediate2 CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate2->Ergosterol CYP5122A1 (Sterol C4-methyl oxidase) Membrane Parasite Cell Membrane Integrity Ergosterol->Membrane Incorporation into Cell Membrane Drug Pyridinylpiperazine Analog (e.g., 18e, 18i) Drug->Intermediate1 Inhibits Drug->Intermediate2 Inhibits

Caption: Proposed mechanism of pyridinylpiperazine analogs.

Standard-of-Care Drugs

The established mechanisms of action for the standard-of-care drugs are distinct from the investigational compounds.

G cluster_amphob Amphotericin B cluster_miltefosine Miltefosine AmphoB Amphotericin B Ergosterol Ergosterol AmphoB->Ergosterol Binds to Pore Membrane Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death1 Cell Death Leakage->Death1 Miltefosine Miltefosine Calcium Ca²⁺ Homeostasis Disruption Miltefosine->Calcium Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Apoptosis Apoptosis Calcium->Apoptosis Mitochondria->Apoptosis Death2 Cell Death Apoptosis->Death2

Caption: Mechanisms of action for standard-of-care drugs.

Experimental Protocols

In Vivo Efficacy Assessment in BALB/c Mice (Leishmania donovani Model)

This protocol is a generalized representation based on common practices in the field.[3][6][7]

G cluster_setup Experimental Setup cluster_procedure Procedure Animal BALB/c Mice (6-8 weeks old) Infection Intravenous injection of 1 x 10⁷ promastigotes Animal->Infection Parasite L. donovani Promastigotes (stationary phase) Parasite->Infection Treatment Treatment initiation (e.g., day 7 post-infection) Infection->Treatment Dosing Daily administration of drug or vehicle for a defined period Treatment->Dosing Evaluation Euthanasia and organ harvest (e.g., day 18 post-infection) Dosing->Evaluation Quantification Determination of parasite burden (Leishman-Donovan Units or qPCR) Evaluation->Quantification

Caption: General workflow for in vivo efficacy testing.

Detailed Steps:

  • Animal Model: Female BALB/c mice, 6-8 weeks of age, are typically used due to their susceptibility to L. donovani.[3][6]

  • Parasite Culture: L. donovani promastigotes are cultured in appropriate media (e.g., M199) at 25°C until they reach the stationary phase, which is enriched in infectious metacyclic forms.[7]

  • Infection: Mice are infected via intravenous (tail vein) injection with approximately 1 x 10⁷ stationary-phase promastigotes suspended in a sterile buffer like PBS.[7]

  • Treatment Groups: Animals are randomly assigned to several groups: a vehicle control group, groups receiving different doses of the investigational compound, and a group receiving a standard-of-care drug (e.g., Amphotericin B or Miltefosine) as a positive control.

  • Drug Administration: The investigational compound and standard drugs are administered via a clinically relevant route (e.g., oral gavage for miltefosine and the investigational compound, intravenous for Amphotericin B). Treatment usually commences several days post-infection and continues for a specified duration (e.g., 5-10 consecutive days).[7]

  • Efficacy Evaluation: At a predetermined time point after the last treatment dose, mice are euthanized. The liver and spleen are aseptically removed and weighed.

  • Parasite Burden Quantification: The parasite load in the liver and spleen is determined by preparing Giemsa-stained impression smears and counting the number of amastigotes per host cell nucleus. The results are typically expressed in Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.[6] Alternatively, quantitative PCR (qPCR) can be used to quantify parasite DNA in organ homogenates.

  • Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed reductions in parasite burden.

Conclusion and Future Directions

The N-aryl-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide series, particularly compounds 18e and 18i , presents a promising new class of antileishmanial agents based on their potent in vitro activity and novel mechanism of action targeting the ergosterol biosynthesis pathway of Leishmania. However, the absence of in vivo efficacy data is a significant gap in their development.

Future research should prioritize the evaluation of these compounds in established murine models of visceral leishmaniasis. A direct, head-to-head comparison with standard-of-care drugs like liposomal Amphotericin B and Miltefosine will be crucial to ascertain their therapeutic potential. Such studies will not only validate the in vitro findings but also provide essential information on their pharmacokinetic and pharmacodynamic properties, paving the way for potential preclinical and clinical development. Researchers in the field are encouraged to build upon the foundational in vitro work to explore the in vivo efficacy of this promising chemical series.

References

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available pharmacological databases and scientific literature, a specific selectivity profile for 1-[2-(Pyridin-4-yl)ethyl]piperazine against a panel of related biological targets could not be retrieved. The absence of quantitative binding affinity (Kᵢ) or functional inhibition (IC₅₀) data for this specific compound prevents the creation of a detailed comparison guide as requested.

While direct experimental data for this compound is not available, analysis of structurally related compounds offers some predictive insights into its potential biological activities. It is important to emphasize that these are extrapolations and would require experimental validation.

Derivatives of the core this compound structure have shown activity against various targets, suggesting potential, albeit unconfirmed, areas of biological relevance for the parent compound.

Insights from Structurally Related Compounds

1. Cytochrome P450 Enzymes:

A derivative, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, has been identified as an inhibitor of Leishmania CYP51 and CYP5122A1. This suggests that the this compound scaffold may interact with cytochrome P450 enzymes. CYP enzymes are a major family of drug-metabolizing enzymes, and interaction with these targets can have significant implications for drug development, including potential drug-drug interactions.

2. Dopamine Receptors:

A compound featuring a 4-(pyridine-4-yl)-phenyl moiety, which is structurally analogous to the pyridin-4-yl-ethyl group, has demonstrated binding affinity for both D2 and D3 dopamine receptors. This indicates that the pyridin-4-yl-piperazine core might possess an affinity for dopamine receptors, a class of G protein-coupled receptors (GPCRs) crucial in the central nervous system.

Future Directions and Experimental Considerations

To definitively assess the selectivity of this compound, a systematic experimental approach is necessary. This would involve screening the compound against a broad panel of targets to identify its primary biological target(s) and any potential off-target interactions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to generate the necessary data for a comprehensive selectivity profile.

1. Radioligand Binding Assays:

This technique is used to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Kᵢ) of this compound for a panel of receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, and histamine receptors).

  • Methodology:

    • Prepare cell membranes or tissues expressing the receptor of interest.

    • Incubate the membranes with a specific radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) at a fixed concentration.

    • Add increasing concentrations of the test compound (this compound).

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Measure the amount of radioactivity bound to the membranes using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assays:

This method is used to measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of enzymes (e.g., cytochrome P450 isoforms, histone deacetylases).

  • Methodology:

    • Prepare a solution containing the purified enzyme and its specific substrate.

    • Add increasing concentrations of the test compound.

    • Initiate the enzymatic reaction and allow it to proceed for a defined period.

    • Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

    • The concentration of the test compound that reduces the enzyme activity by 50% (IC₅₀) is calculated.

3. Functional Assays (for GPCRs):

These assays measure the functional consequence of a compound binding to a receptor, such as the activation or inhibition of a downstream signaling pathway.

  • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at specific GPCRs and to quantify its potency (EC₅₀ or IC₅₀).

  • Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):

    • Use a cell line stably or transiently expressing the GPCR of interest.

    • To measure agonism, treat the cells with increasing concentrations of the test compound and measure the intracellular levels of cyclic AMP (cAMP).

    • To measure antagonism, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist, and then measure the cAMP levels.

    • cAMP levels can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

    • The concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the agonist response (IC₅₀ for antagonists) is determined.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate understanding of the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_screening Selectivity Profiling Workflow compound This compound primary_screen Primary Screening (Broad Target Panel) compound->primary_screen hit_validation Hit Validation (Dose-Response) primary_screen->hit_validation Identified Hits secondary_assays Secondary Assays (Functional & Orthogonal) hit_validation->secondary_assays selectivity_profile Selectivity Profile secondary_assays->selectivity_profile

Caption: A generalized workflow for assessing the selectivity of a test compound.

signaling_pathway cluster_gpcr Hypothetical GPCR Signaling ligand This compound (Hypothetical Ligand) receptor Dopamine Receptor (e.g., D2) ligand->receptor g_protein G Protein (Gi/o) receptor->g_protein Activation effector Adenylate Cyclase g_protein->effector Inhibition second_messenger cAMP effector->second_messenger Conversion of ATP cellular_response Cellular Response second_messenger->cellular_response

Safety Operating Guide

Safe Disposal of 1-[2-(Pyridin-4-yl)ethyl]piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 1-[2-(Pyridin-4-yl)ethyl]piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on the known hazards of piperazine derivatives and are intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.[1][2][6]

  • Respiratory Protection: In case of dust, aerosols, or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4][5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1][7]

  • Eliminate Ignition Sources: If the substance is flammable, remove all sources of ignition.[1][6][7]

  • Containment: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[6] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Collect the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste disposal.[1][6]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and wash the area to prevent runoff into drains.[6]

  • PPE Disposal: All contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, regional, and national regulations.[8]

Step-by-Step Disposal Guide:

  • Waste Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container: Use a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents and acids.[2][5][6]

  • Disposal Request: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste, as they may retain chemical residue.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

Hazard Summary for Piperazine Derivatives

The following table summarizes the common hazards associated with piperazine and its derivatives, which should be considered when handling this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1][2][3][4]
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][3][4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Waste Containment cluster_disposal Final Disposal start Start: Identify Waste (Unused chemical, contaminated labware, spill residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Chemical Waste ppe->segregate container Use Designated Hazardous Waste Container segregate->container label_container Label Container Correctly (Chemical Name, Hazard Symbols) container->label_container storage Store in Secure Waste Accumulation Area label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end_process Waste Collected by Authorized Personnel contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 1-[2-(Pyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 1-[2-(Pyridin-4-yl)ethyl]piperazine, a piperazine derivative. The following procedures are based on established best practices for handling similar chemical structures and are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes, vapors, and airborne particles. Standard safety glasses are insufficient.[1]
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[1] PVC gloves are also an option.[3]Provides a barrier against direct skin contact.[1] Gloves should be inspected for integrity before each use and changed frequently.[1]
Body Protection A chemical-resistant lab coat or apron.[1] In cases of severe exposure risk, a PVC protective suit may be necessary.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[1][4]Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound. The following step-by-step protocol outlines the safe handling process from preparation to disposal.

Preparation:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1][4]

  • PPE Inspection: Assemble all required PPE and thoroughly inspect each item for any signs of damage or wear before use.[1]

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for piperazine and similar derivatives to be familiar with the hazards and emergency procedures.[4][5][6]

Handling:

  • Avoid Contact: At all times, avoid direct contact with the chemical, including inhalation of dust, fumes, or vapors.[5][7]

  • Dispensing: When weighing or transferring the compound, do so within the fume hood to minimize the risk of inhalation or contamination of the laboratory environment. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Be aware that aqueous solutions of piperazine derivatives can be strongly basic and highly corrosive.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[7] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][7]

Storage:

  • Container: Store this compound in its original, tightly sealed container.[7]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[4][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.

  • Waste Container: Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7]

Disposal Procedure:

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.

  • Container Disposal: Empty containers should be handled with care as they may contain residual vapors.[8] Do not reuse empty containers. They should be disposed of as hazardous waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) check_emergency Check Emergency Equipment (Eyewash, Safety Shower) prep_area->check_emergency inspect_ppe Inspect Personal Protective Equipment check_emergency->inspect_ppe review_sds Review Safety Data Sheet inspect_ppe->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe Proceed if Safe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer prepare_solution Prepare Solution (If applicable) weigh_transfer->prepare_solution spill Spill or Exposure Occurs weigh_transfer->spill conduct_experiment Conduct Experiment prepare_solution->conduct_experiment prepare_solution->spill decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate conduct_experiment->spill dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_response Follow Emergency Protocol (Evacuate, Alert, Decontaminate) spill->spill_response seek_medical Seek Immediate Medical Attention spill_response->seek_medical

Caption: A flowchart outlining the safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.